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Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 5-Amino-1-methyl-4-nitrosopyrazole

Comprehensive Technical Guide on 5-Amino-1-methyl-4-nitrosopyrazole: Structure, Properties, and Synthetic Utility Executive Summary 5-Amino-1-methyl-4-nitrosopyrazole is a highly specialized heterocyclic intermediate pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 5-Amino-1-methyl-4-nitrosopyrazole: Structure, Properties, and Synthetic Utility

Executive Summary

5-Amino-1-methyl-4-nitrosopyrazole is a highly specialized heterocyclic intermediate predominantly utilized in the pharmaceutical industry for the development of advanced antimicrobial agents[1]. Characterized by a pyrazole core substituted with a methyl group at N1, an amino group at C5, and a nitroso group at C4, this compound serves as the critical precursor for synthesizing the complex pyrazolio side chains found in fifth-generation cephalosporins, most notably Ceftolozane[1][2]. This guide provides an in-depth analysis of its chemical properties, spectroscopic data, and the self-validating synthetic protocols required for its preparation and downstream application.

Chemical Structure and Electronic Properties

The pyrazole ring is an electron-rich heteroaromatic system. The presence of the electron-donating 5-amino group significantly increases the nucleophilicity of the C4 position, making it highly susceptible to electrophilic aromatic substitution[3].

Mechanistic Causality: The introduction of the nitroso (-NO) group at the C4 position is achieved via the nitrosonium ion (NO+). The resulting molecule exhibits a strong "push-pull" electronic effect between the electron-donating 5-amino group and the electron-withdrawing 4-nitroso group. This conjugation stabilizes the molecule but also imparts distinct physical properties, including a characteristic color profile and highly specific nuclear magnetic resonance (NMR) shifts[3][4].

Pathway A 5-Amino-1-methylpyrazole B 5-Amino-1-methyl-4-nitrosopyrazole A->B NaNO2, HCl < 10 °C C 4,5-Diamino-1-methylpyrazole B->C H2, Pd/C H2SO4 D Ceftolozane (5th Gen Cephalosporin) C->D Side-chain coupling

Synthetic pathway from 5-amino-1-methylpyrazole to Ceftolozane.

Physical and Spectroscopic Properties

Understanding the physical and spectroscopic properties is crucial for validating the purity and structural integrity of the synthesized batch before downstream processing.

Table 1: Physical and Spectroscopic Data of 5-Amino-1-methyl-4-nitrosopyrazole

PropertyValue / Description
Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
Appearance Solid precipitate
1H-NMR (DMSO-d6) δ 3.51 - 3.59 (3H, s, N-CH3)[4][5]
1H-NMR (DMSO-d6) δ 8.07 - 8.17 (2H, brs, -NH2)[4][5]
1H-NMR (DMSO-d6) δ 8.51 (1H, s, Pyrazole C3-H)[4][5]
Mass Spectrometry APCI-MS: m/z = 127 (M+H)+[6]

Spectroscopic Causality:

  • N-Methyl Protons: The N-methyl protons appear as a sharp singlet around 3.51–3.59 ppm due to the strong deshielding effect of the adjacent pyrazole nitrogen[4].

  • Amine Protons: The broad singlet at 8.07–8.17 ppm corresponds to the primary amine. Its broadness is attributed to the quadrupolar relaxation of the nitrogen atom and rapid intermolecular proton exchange[4][5].

  • C3 Proton: The highly deshielded singlet at 8.51 ppm represents the isolated C3 proton. It is shifted significantly downfield by the combined anisotropic effect of the aromatic ring current and the inductive electron-withdrawing nature of the adjacent nitroso group[4][5].

Synthetic Methodology: The Nitrosation Pathway

The synthesis of 5-amino-1-methyl-4-nitrosopyrazole is a classic example of controlled, regioselective electrophilic aromatic substitution.

Protocol 1: Synthesis via Nitrosation

  • Dissolution: Suspend 100 g of 5-amino-1-methylpyrazole in 700 mL of distilled water. Add 86 mL of concentrated hydrochloric acid (HCl)[7].

    • Causality: HCl protonates the pyrazole, increasing its aqueous solubility, and provides the essential acidic medium required to generate nitrous acid (HONO) from sodium nitrite.

  • Temperature Control: Cool the reaction mixture to below 10 °C using an ice-salt bath[7].

    • Causality: Strict temperature control is mandatory. Nitrous acid is highly unstable at room temperature and decomposes into nitrogen oxides. Furthermore, maintaining < 10 °C prevents the primary amine at C5 from undergoing unwanted diazotization, ensuring strictly regioselective nitrosation at C4[2].

  • Electrophilic Addition: Prepare a solution of 63.9 g of sodium nitrite (NaNO2) in 200 mL of water. Add this dropwise to the acidic pyrazole solution while maintaining the internal temperature at 5 °C[7].

    • Causality: Dropwise addition prevents localized exothermic spikes, maintaining a steady, low concentration of the highly reactive nitrosonium ion (NO+).

  • Maturation: Stir the reaction mixture at 5 °C for 30 minutes to ensure complete electrophilic conversion[7].

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash with cold water and dry in vacuo to yield 5-amino-1-methyl-4-nitrosopyrazole (approx. 117 g yield)[4][7].

Workflow Step1 Step 1: Dissolution 5-amino-1-methylpyrazole in H2O / HCl Step2 Step2 Step1->Step2 Step3 Step 3: Nitrosation Dropwise NaNO2 (aq) Step2->Step3 Step4 Step 4: Maturation Stir 30 min at 5 °C Step3->Step4 Step5 Step 5: Isolation Filtration & Drying Step4->Step5

Experimental workflow for the nitrosation of 5-amino-1-methylpyrazole.

Downstream Application: Reduction to 4,5-Diaminopyrazole

The primary utility of 5-amino-1-methyl-4-nitrosopyrazole lies in its reduction to 4,5-diamino-1-methylpyrazole, an essential building block for the pyrazolio side chain of Ceftolozane[1][2].

Protocol 2: Catalytic Hydrogenation

  • Suspension: Suspend 117 g of 5-amino-1-methyl-4-nitrosopyrazole in a high-pressure reaction vessel. Add 91 g of sulfuric acid and 58 g of 10% Palladium on Carbon (Pd/C)[8].

  • Hydrogenation: Purge the vessel with inert gas (N2 or Ar), then introduce hydrogen gas under balloon pressure. Stir vigorously for 10 hours[8].

    • Causality: Pd/C provides a mild, heterogeneous catalytic surface that selectively reduces the nitroso group (-NO) to an amine (-NH2) without cleaving the pyrazole ring. The addition of sulfuric acid is critical; the highly basic 4,5-diaminopyrazole product is prone to rapid air oxidation. Sulfuric acid immediately protonates the newly formed diamines, precipitating them as a stable sulfate salt and preventing catalyst poisoning by free amines[8].

  • Workup: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo[8].

  • Crystallization: Add 2.3 L of isopropyl alcohol to the concentrate and stir for 1 hour[8].

    • Causality: Isopropyl alcohol acts as an anti-solvent, drastically decreasing the solubility of the diamine sulfate salt in the aqueous mixture, thereby driving the crystallization process for high-yield recovery.

  • Final Isolation: Collect the precipitated 4,5-diamino-1-methylpyrazole sulfate salt by filtration and dry thoroughly[8].

References

  • (12) United States Patent - Googleapis.com. Source: Googleapis.com.
  • US7192943B2 - Cephem compounds - Google Patents. Source: Google.com.
  • US7192943B2 - Cephem compounds (NMR Data) - Google Patents. Source: Google.com.
  • US7129232B2 - Cephem compounds - Google Patents. Source: Google.com.
  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic. Source: Explorationpub.com.
  • Recent developments in aminopyrazole chemistry. Source: Arkivoc.
  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic - Open Exploration Publishing. Source: Explorationpub.com.
  • -k \ J. CH G2 (S R3 - Googleapis.com (Mass Spec Data). Source: Googleapis.com.

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of 5-Amino-1-methyl-4-nitrosopyrazole

Executive Summary In modern pharmaceutical development, the precise structural and mass characterization of synthetic intermediates is a foundational requirement for quality control and regulatory compliance. 5-Amino-1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the precise structural and mass characterization of synthetic intermediates is a foundational requirement for quality control and regulatory compliance. 5-Amino-1-methyl-4-nitrosopyrazole (Chemical Formula: C₄H₆N₄O) is a critical heterocyclic building block, most notably utilized as a precursor in the synthesis of 4,5-diamino-1-methylpyrazole, which is subsequently incorporated into broad-spectrum cephalosporin antibiotics (cephem compounds)[1].

This whitepaper provides an authoritative, step-by-step guide to the theoretical mass calculations, synthetic generation, and High-Resolution Mass Spectrometry (HRMS) validation of 5-amino-1-methyl-4-nitrosopyrazole, built upon field-proven methodologies and fundamental chemical causality.

Chemical Identity and Structural Logic

To accurately calculate mass metrics, one must first deconstruct the molecule's structural components. The compound is based on a 1,2-diazacyclopentadiene (pyrazole) core with three strategic substitutions:

  • N1 Position: A methyl group (–CH₃).

  • C4 Position: A nitroso group (–NO).

  • C5 Position: An primary amino group (–NH₂).

Electronic Causality in Synthesis: The pyrazole ring is inherently electron-rich. The presence of the electron-donating amino group at the C5 position further activates the adjacent C4 carbon via resonance[2]. This regioselectivity makes the C4 position highly susceptible to electrophilic aromatic substitution, dictating the logic behind its synthesis via nitrosation.

Theoretical Calculations: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, distinguishing between Molecular Weight and Exact Mass is a non-negotiable requirement for self-validating analytical systems.

A. Molecular Weight (Stoichiometric Mass)

Molecular weight is calculated using the standard, isotope-averaged atomic weights of each element. This value is strictly used for bulk stoichiometric calculations (e.g., determining molar equivalents for reactions). Based on standard IUPAC atomic weights, the molecular weight of C₄H₆N₄O is 126.1166 g/mol [3].

B. Exact Mass (Monoisotopic Mass)

High-Resolution Mass Spectrometry (HRMS) separates ions based on their specific isotopic composition. Therefore, the exact mass is calculated using only the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The exact mass of C₄H₆N₄O is 126.05416 Da [4].

Table 1: Atomic Mass Contributions for C₄H₆N₄O
ElementIsotopeMonoisotopic Mass (Da)CountTotal Exact Mass Contribution (Da)
Carbon¹²C12.000000448.000000
Hydrogen¹H1.00782566.046950
Nitrogen¹⁴N14.003074456.012296
Oxygen¹⁶O15.994915115.994915
Total 126.054161 Da

Synthetic Methodology and Reaction Monitoring

The synthesis of 5-amino-1-methyl-4-nitrosopyrazole is achieved via the direct nitrosation of 5-amino-1-methylpyrazole using sodium nitrite under strictly controlled acidic conditions[5].

Workflow A 5-Amino-1-methylpyrazole (Precursor) C Electrophilic Aromatic Substitution (T < 10 °C, H2O) A->C B NaNO2 + HCl (Nitrosating Agent) B->C Dropwise Addition D 5-Amino-1-methyl-4-nitrosopyrazole (Target Product) C->D C4-Nitrosation E LC-ESI-HRMS (Reaction Monitoring) D->E Aliquot Sampling F m/z 127.0614 [M+H]+ Confirmed E->F High-Res Mass Spec

Fig 1. Synthesis and LC-ESI-HRMS monitoring workflow for 5-amino-1-methyl-4-nitrosopyrazole.

Step-by-Step Synthetic Protocol
  • Precursor Dissolution: Dissolve 100 g of 5-amino-1-methylpyrazole in 700 mL of deionized water[5].

  • Acidification: Add 86 mL of concentrated hydrochloric acid (HCl) to the solution and cool the mixture to below 10 °C using an ice-water bath[5].

    • Causality: Acidic conditions are strictly required to protonate the nitrite ion, leading to dehydration and the generation of the active nitrosonium ion (NO⁺), which acts as the electrophile.

  • Nitrosation: Prepare a solution of 63.9 g sodium nitrite (NaNO₂) in 200 mL of water. Add this dropwise to the reaction mixture while maintaining the internal temperature at 5 °C[5].

    • Causality: Dropwise addition and strict thermal control (<10 °C) are critical self-validating safety measures. They prevent the thermal decomposition of the unstable nitroso intermediate and mitigate the risk of over-nitrosation.

  • Isolation: Stir the reaction mixture at 5 °C for 30 minutes. Collect the resulting precipitated solid via vacuum filtration and dry in vacuo to yield the target compound[5].

Analytical Workflow: LC-ESI-HRMS Validation

To verify the success of the synthesis, High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-ESI-HRMS) is employed.

MassLogic Form C4H6N4O Neutral Molecule MW Molecular Weight Isotope Averaged 126.117 g/mol Form->MW Stoichiometry Exact Exact Mass Monoisotopic 126.05416 Da Form->Exact High-Res MS Ion Protonated Ion [M+H]+ m/z 127.0614 Exact->Ion + H+ (1.007276 Da)

Fig 2. Logical derivation of molecular weight, exact mass, and protonated ion mass for C4H6N4O.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile mixture.

    • Causality: High dilution prevents detector saturation and minimizes matrix-induced ion suppression within the electrospray ionization (ESI) source.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to reduce peak tailing. Mass spectrometrically, it provides an abundant proton source to drive the gas-phase ionization equilibrium toward the [M+H]⁺ state.

  • Mass Spectrometry Detection: Operate the HRMS (e.g., Orbitrap or Q-TOF) in Positive Electrospray Ionization (ESI+) mode.

    • Causality: ESI+ is specifically chosen because the basic C5-amino group on the pyrazole ring readily accepts a free proton (H⁺, mass = 1.007276 Da) to form a stable [M+H]⁺ cation.

  • Data Verification: Extract the ion chromatogram (EIC) for the target mass. A successful synthesis is validated by the presence of a peak at m/z 127.0614 with a mass accuracy error of ≤ 5 ppm.

Table 2: HRMS Target Ions for 5-Amino-1-methyl-4-nitrosopyrazole
Ion SpeciesFormulaCalculation LogicTarget m/z
Neutral Molecule (M)C₄H₆N₄OExact Mass126.05416
Protonated Ion [M+H]⁺[C₄H₇N₄O]⁺M + Proton (1.007276 Da)127.06144
Sodium Adduct [M+Na]⁺[C₄H₆N₄ONa]⁺M + Sodium (22.989769 Da)149.04393

References

  • Title: US7192943B2 - Cephem compounds Source: Google Patents URL
  • Title: Information from the InChI - the NIST WebBook (C4H6N4O)
  • Title: 6-Hydrazinyl-2(1H)
  • Title: US7129232B2 - Cephem compounds Source: Google Patents URL
  • Title: Synthesis and Antifungal Action of New Tricyclazole Analogues Source: ACS Publications URL

Sources

Foundational

Spectroscopic Characterization and Synthetic Methodology of 5-Amino-1-methyl-4-nitrosopyrazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Context 5-Amino-1-methyl-4-nitrosopyrazole (CAS: 216...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Context

5-Amino-1-methyl-4-nitrosopyrazole (CAS: 21616-58-0) is a highly functionalized heterocyclic building block critical to the pharmaceutical industry[1]. As a Senior Application Scientist, I frequently encounter this compound in the synthetic pipelines of advanced-generation parenteral cephalosporin antibiotics (cephem compounds)[2].

The structural architecture of this molecule—featuring an amino group at C5, a methyl group at N1, and a nitroso group at C4—makes it an ideal precursor. The C4-nitroso group can be catalytically hydrogenated to a primary amine, yielding a 4,5-diaminopyrazole intermediate that is subsequently functionalized to form complex antibacterial side chains[3]. This whitepaper provides a comprehensive, self-validating guide to its synthesis via electrophilic nitrosation and its rigorous spectroscopic characterization.

Synthetic Methodology: Electrophilic Nitrosation

The synthesis of 5-amino-1-methyl-4-nitrosopyrazole exploits the inherent nucleophilicity of the C4 position on the pyrazole ring.

Mechanistic Rationale (Causality)

The protocol utilizes sodium nitrite ( NaNO2​ ) and concentrated hydrochloric acid ( HCl ) to generate the highly electrophilic nitrosonium ion ( NO+ ) in situ[4].

  • Temperature Control (<10°C): This is the most critical parameter. Nitrous acid ( HONO ) is thermally unstable and will rapidly decompose into nitrogen oxides at ambient temperatures. Furthermore, maintaining the reaction at 5°C suppresses the competitive diazotization of the C5-primary amine, ensuring high regioselectivity for the C4-electrophilic aromatic substitution[4].

Step-by-Step Protocol

The following field-proven protocol yields high-purity product suitable for downstream pharmaceutical synthesis:

  • Substrate Dissolution: Suspend 100 g of 5-amino-1-methylpyrazole in 700 mL of deionized water in a jacketed reactor[4].

  • Acidification: Slowly add 86 mL of concentrated hydrochloric acid to the suspension. Ensure the reactor's cooling system maintains the internal temperature below 10°C[4].

  • Nitrosation: In a separate vessel, dissolve 63.9 g of sodium nitrite in 200 mL of deionized water. Add this NaNO2​ solution dropwise to the acidified pyrazole mixture. Critical: Control the addition rate to strictly maintain the reaction temperature at ~5°C[4].

  • Incubation: Stir the reaction mixture continuously at 5°C for exactly 30 minutes to drive the electrophilic substitution to completion[4].

  • Isolation: The product will precipitate as a solid. Collect the precipitate via vacuum filtration[4].

  • Drying: Dry the collected solid thoroughly in vacuo to afford approximately 117 g of 5-amino-1-methyl-4-nitrosopyrazole[4].

G N1 5-Amino-1-methylpyrazole (Starting Material) N3 Electrophilic Aromatic Substitution (C4 Position) N1->N3 N2 NaNO2 + HCl (aq) Generation of NO+ at <10°C N2->N3 N4 5-Amino-1-methyl-4-nitrosopyrazole (Precipitation & Filtration) N3->N4 N5 Spectroscopic Characterization (NMR, MS, IR) N4->N5

Fig 1. Synthetic workflow and characterization pipeline for 5-amino-1-methyl-4-nitrosopyrazole.

Spectroscopic Characterization Data

Rigorous analytical validation is non-negotiable before advancing this intermediate into active pharmaceutical ingredient (API) synthesis.

Nuclear Magnetic Resonance ( 1 H-NMR)

The 1 H-NMR spectrum (recorded in DMSO- d6​ ) is the definitive diagnostic tool for this molecule[2].

  • Tautomeric/Rotameric Behavior: Depending on the concentration and exact solvent conditions, the compound can exhibit dual peaks (e.g., N-CH 3​ splitting into δ 3.52 and 3.59 ppm, and C3-H splitting into δ 7.22 and 8.51 ppm)[2]. This is a classic hallmark of restricted rotation around the C4-N(NO) bond or nitroso-oxime tautomerism, which is highly characteristic of 4-nitrosopyrazoles.

  • C3-H Deshielding: In its primary isomeric form, the C3-H proton appears as a sharp singlet at δ 8.51 ppm[5]. This severe downfield shift is caused by the strong electron-withdrawing inductive and anisotropic effects of the newly introduced C4-nitroso group.

NMR_Logic Molecule 5-Amino-1-methyl- 4-nitrosopyrazole N_CH3 N-CH3 Protons δ 3.51 - 3.59 (s, 3H) Molecule->N_CH3 NH2 NH2 Protons δ 8.07 - 8.17 (br s, 2H) Molecule->NH2 C3_H C3-H Pyrazole Ring δ 8.51 (s, 1H) Molecule->C3_H

Fig 2. 1H-NMR structural elucidation logic mapping proton environments to chemical shifts.

Mass Spectrometry (MS)

Atmospheric Pressure Chemical Ionization (APCI-MS) provides a soft ionization environment that prevents the fragmentation of the somewhat labile nitroso group. The spectrum reveals a prominent [M+H] + peak at m/z = 127 [5], which perfectly corroborates the theoretical molecular weight of C 4​ H 6​ N 4​ O (126.12 g/mol ).

Infrared (IR) Spectroscopy

Orthogonal validation via IR spectroscopy (KBr pellet) confirms the functional group transformations[6]. The primary amine (-NH 2​ ) at C5 yields broad stretching bands in the 3200–3400 cm⁻¹ region. The successful incorporation of the nitroso group is verified by the appearance of a strong N=O stretching frequency, typically observed in the 1500–1550 cm⁻¹ range, alongside the pyrazole C=N stretches at 1600–1650 cm⁻¹ .

Data Presentation: Quantitative Summaries

Table 1: 1 H-NMR Spectral Assignments (DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Implication
3.51 - 3.59 Singlet (s)3HN-CH 3​ Deshielded by the N1 atom. Dual peaks in some spectra indicate restricted rotation or nitroso-oxime tautomerism[2].
8.07 - 8.17 Broad Singlet (br s)2H-NH 2​ (at C5)Broadened due to quadrupolar relaxation of the N 14 nucleus and solvent hydrogen bonding[2].
8.51 Singlet (s)1HC3-H (Aromatic)Highly deshielded due to the adjacent C4-nitroso group's magnetic anisotropy and electron-withdrawing nature[5].

Table 2: Mass Spectrometry Data

Ionization MethodObserved m/zAdductTheoretical Mass ( g/mol )Validation Status
APCI-MS127[M+H] + 126.12Confirmed[5]

Conclusion

The synthesis of 5-amino-1-methyl-4-nitrosopyrazole via low-temperature electrophilic nitrosation is a robust and scalable protocol. Strict thermal control (<10°C) is the linchpin of this methodology, preventing diazonium side-reactions and ensuring high yields. Spectroscopically, the compound acts as a self-validating system: the emergence of the highly deshielded C3-H singlet at δ 8.51 ppm in 1 H-NMR, coupled with the m/z 127[M+H] + peak in APCI-MS, provides unequivocal proof of successful C4-nitrosation. Understanding these mechanistic and spectroscopic causalities is essential for maintaining rigorous quality control in cephalosporin drug development pipelines.

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystallographic Analysis of 5-Amino-1-methyl-4-nitrosopyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the X-ray crystallographic analysis of 5-Amino-1-methyl-4-nitrosopyrazole, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the X-ray crystallographic analysis of 5-Amino-1-methyl-4-nitrosopyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available crystallographic data for this specific molecule, this document outlines a complete workflow, from chemical synthesis and single-crystal growth to data collection and structure refinement. By leveraging established methodologies and data from analogous structures, this guide offers field-proven insights and predictive data to empower researchers in their structural elucidation endeavors.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For drug development professionals, this knowledge is paramount in designing potent and selective therapeutics. 5-Amino-1-methyl-4-nitrosopyrazole belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1] The introduction of a nitroso group at the 4-position and an amino group at the 5-position of the pyrazole ring creates a unique electronic and steric profile, making its structural determination a critical step in unlocking its full potential. X-ray crystallography stands as the gold standard for obtaining unambiguous atomic-resolution structures of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: From Powder to Perfect Crystal

A prerequisite for any X-ray crystallographic study is the availability of high-quality single crystals. This section details a plausible synthetic route to 5-Amino-1-methyl-4-nitrosopyrazole and outlines established techniques for crystal growth.

Proposed Synthesis of 5-Amino-1-methyl-4-nitrosopyrazole

The synthesis of the target compound can be approached through the nitrosation of a suitable aminopyrazole precursor. A review of synthetic methodologies for 5-aminopyrazoles suggests that nitrosation of 5-alkylamino-pyrazoles can be achieved using agents like amyl nitrite in the presence of an acid.[2]

Experimental Protocol: Synthesis

  • Precursor Synthesis: Synthesize 5-Amino-1-methylpyrazole from commercially available starting materials, following established literature procedures for pyrazole ring formation.[3]

  • Nitrosation Reaction:

    • Dissolve 5-Amino-1-methylpyrazole in a suitable organic solvent, such as ethanol or acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature.

    • Alternatively, introduce amyl nitrite to an acidified solution of the aminopyrazole.[2]

    • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, neutralize the reaction mixture carefully.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-Amino-1-methyl-4-nitrosopyrazole.

Synthesis_Workflow Start 5-Amino-1-methylpyrazole Nitrosation Nitrosation (NaNO2/H+ or Amyl Nitrite/H+) Start->Nitrosation Workup Aqueous Work-up & Extraction Nitrosation->Workup Purification Column Chromatography Workup->Purification Product 5-Amino-1-methyl-4-nitrosopyrazole Purification->Product Crystal_Growth cluster_slow_evaporation Slow Evaporation cluster_vapor_diffusion Vapor Diffusion cluster_cooling Cooling Crystallization a1 Saturated Solution a2 Slow Solvent Evaporation a1->a2 a3 Supersaturation & Crystal Growth a2->a3 b1 Compound in Solvent b2 Anti-solvent Vapor Diffusion b1->b2 b3 Decreased Solubility & Crystallization b2->b3 c1 Saturated Solution at High Temp. c2 Slow Cooling c1->c2 c3 Supersaturation & Crystal Formation c2->c3

Caption: Common techniques for growing single crystals of small molecules.

X-ray Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays.

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures. [4]2. Diffractometer Setup: Place the goniometer head on the diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors and often use either Molybdenum (Mo) or Copper (Cu) X-ray sources. 3. Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the determined unit cell and Bravais lattice, devise a data collection strategy to ensure a complete and redundant dataset is collected. [5]This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure, ultimately yielding the precise atomic coordinates of the molecule.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules, direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure. [6][7]2. Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. [8]3. Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and by checking for any unusual bond lengths or angles.

Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement d1 Mount Crystal d2 Collect Diffraction Images d1->d2 d3 Integrate & Scale Data d2->d3 e1 Solve Phase Problem d3->e1 hkl file e2 Build Initial Model e1->e2 e3 Refine Atomic Parameters e2->e3 e4 Validate Final Structure e3->e4

Caption: Overall workflow for X-ray crystallographic analysis.

Predictive Crystallographic Data

While the experimental determination is the ultimate goal, predictive data based on closely related structures can be invaluable for initial analysis and for validating experimental results. The following table summarizes expected crystallographic parameters for 5-Amino-1-methyl-4-nitrosopyrazole based on published data for 4-nitropyrazole and other substituted pyrazoles. [9][10]

Parameter Predicted Value/Range Rationale/Reference
Crystal System Monoclinic or Orthorhombic Common for substituted pyrazoles.
Space Group P2₁/c or P-1 Frequently observed for similar heterocyclic compounds. [10]
Unit Cell (Å) a = 5-10, b = 8-15, c = 10-20 Based on the size and shape of the molecule.
β (°) 90-110 (for monoclinic) Typical for monoclinic systems.
Z 2 or 4 Number of molecules in the unit cell.
C-N (pyrazole ring) 1.32 - 1.38 Å Characteristic of C-N bonds in pyrazole rings.
N-N (pyrazole ring) 1.35 - 1.40 Å Characteristic of N-N bond in pyrazole rings.
C-NO 1.45 - 1.50 Å Expected single bond length.
N=O 1.20 - 1.25 Å Typical nitroso group double bond length.

| C-NH₂ | 1.35 - 1.40 Å | Partial double bond character due to resonance. |

Conclusion

This technical guide provides a comprehensive roadmap for the structural elucidation of 5-Amino-1-methyl-4-nitrosopyrazole using single-crystal X-ray diffraction. By detailing the necessary steps from synthesis and crystallization to data analysis and structure refinement, this document serves as a valuable resource for researchers in academia and industry. The predictive crystallographic data, derived from analogous structures, offers a solid foundation for initiating and validating experimental investigations. The successful determination of this crystal structure will undoubtedly contribute to a deeper understanding of its chemical properties and pave the way for its potential applications in drug discovery and materials science.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Groves, H., & Jones, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853.
  • David, W. I. F., Shankland, K., & Florence, A. J. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 54(5), 1335-1350.
  • Hassan, A. S., Al-Sabawi, A. H., & El-Shehry, M. F. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.
  • El-Sayed, M. S., & El-Gaby, M. S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-202.
  • Olex2. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC.
  • UAB. (n.d.).
  • Olex2. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC.
  • SPT Labtech. (n.d.).
  • Elmaati, T. M. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles.
  • Elnagdi, M. H., & Elmoghayar, M. R. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • El-Sayed, M. S., & El-Gaby, M. S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • University of Delaware. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy.
  • Rowlett, R. S. (n.d.).
  • Legrand, B., et al. (2017).
  • University of Florida. (2015). Crystal Growing Tips.
  • Meden, A., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Acta Crystallographica Section C, 75(3), 255-264.
  • Shestakov, A. S., et al. (2024). Modification of N-functionalized 4-nitroso-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 60(5), 583-591.
  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide: SHELXL. Oxford University Press.
  • Li, H., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Meden, A., et al. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Scite.ai.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I.
  • University of Saskatchewan. (2017).
  • Ardizzoia, G. A., et al. (2003). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 42(18), 5657–5667.
  • Tarasov, A. V., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1151-1154.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I.
  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D, 53(2), 169-178.
  • El-Metwaly, A. M., et al. (2021). Structures of our previously reported 5-aminopyrazoles 1a,b; 2 and 3.
  • Dauter, Z., & Wilson, K. S. (2001). Geometry of diffraction: the rotation method. In International Tables for Crystallography (Vol. F, pp. 164-181).
  • Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 259-281.
  • Al-Azmi, A. (2022). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 49(3), 1-13.
  • Shawali, A. S., & Abdallah, M. A. (2012). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Tetrahedron, 68(3), 854-860.
  • Mezei, G., & Cashion, L. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5464.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: High-Yield Synthesis of 5-Amino-1-methyl-4-nitrosopyrazole

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 5-Amino-1-methyl-4-nitrosopyrazole from 5-amino-1-methylpyrazole. The procedure is based on the principle of electrophilic aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Amino-1-methyl-4-nitrosopyrazole from 5-amino-1-methylpyrazole. The procedure is based on the principle of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. This guide is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and characterization data. By explaining the causality behind each step, this protocol ensures both reproducibility and a deeper understanding of the chemical transformation, empowering scientists to adapt and troubleshoot the synthesis effectively.

Introduction & Scientific Background

5-Amino-1-methyl-4-nitrosopyrazole is a valuable synthetic intermediate, often utilized in the construction of more complex heterocyclic systems, particularly in the development of novel pharmaceutical agents. The synthesis leverages the chemical properties of the 5-aminopyrazole scaffold. The amino group at the C5 position is a potent activating group, significantly increasing the electron density of the pyrazole ring. This heightened nucleophilicity makes the C4 position highly susceptible to attack by weak electrophiles.

The core transformation is an electrophilic nitrosation reaction.[1] In this process, a nitrosating agent, generated in situ from sodium nitrite and a mineral acid, introduces a nitroso (-N=O) group onto the C4 position of the pyrazole ring. The reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical method for laboratory-scale synthesis. Understanding the tautomeric forms of the final product is also crucial; studies on analogous compounds have shown that 4-nitroso-5-aminopyrazoles exist predominantly in the amino/nitroso tautomeric form rather than the imino/oxime form.[2][3]

Reaction Mechanism & Causality

The reaction proceeds via a classical electrophilic aromatic substitution pathway:

  • Generation of the Electrophile: In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosyl cation (NO⁺) or its carrier, the nitrosonium ion.

  • Nucleophilic Attack: The electron-rich pyrazole ring, activated by the C5-amino group, acts as the nucleophile. The π-electrons from the C4-C5 bond attack the nitrosyl cation.

  • Aromatization: A resonance-stabilized intermediate (a sigma complex or arenium ion) is formed. This intermediate rapidly loses a proton from the C4 position to a base (typically water) to restore the aromaticity of the pyrazole ring, yielding the final 4-nitroso product.

Controlling the reaction temperature is paramount. The nitrosating species are thermally unstable and can decompose, leading to side reactions and reduced yields. Therefore, maintaining a temperature between 0 and 5 °C is critical for a clean and efficient reaction.

Materials, Reagents, and Equipment

Reagents and Materials

All reagents should be of analytical grade or higher and used without further purification.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleKey Hazards
5-Amino-1-methylpyrazoleC₄H₇N₃97.121904-30-9Sigma-AldrichIrritant
Sodium NitriteNaNO₂69.007632-00-0Fisher ScientificOxidizer, Toxic, Environmental Hazard
Hydrochloric Acid (37%)HCl36.467647-01-0VWRCorrosive, Respiratory Irritant
Deionized WaterH₂O18.027732-18-5N/ANone
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Sigma-AldrichFlammable, Irritant
Celite® (optional)N/AN/A61790-53-2Sigma-AldrichInhalation Hazard
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Digital thermometer or thermocouple

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Detailed Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis. Adjust quantities proportionally for different scales.

Step 1: Preparation of the Pyrazole Solution (The Nucleophile)
  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5-amino-1-methylpyrazole (10.0 g, 103 mmol).

  • Add deionized water (50 mL) and concentrated hydrochloric acid (10 mL, ~120 mmol). Stir the mixture until all the solid has dissolved. The formation of the hydrochloride salt enhances solubility.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Causality: This low temperature is critical to ensure the stability of the in situ generated nitrous acid and to control the exothermic nature of the nitrosation reaction, preventing the formation of byproducts.

Step 2: Addition of the Nitrosating Agent (The Electrophile)
  • In a separate beaker, dissolve sodium nitrite (7.8 g, 113 mmol, 1.1 eq) in deionized water (30 mL).

  • Transfer this sodium nitrite solution to a dropping funnel positioned on the central neck of the reaction flask.

  • Add the sodium nitrite solution dropwise to the cold, stirred pyrazole solution over a period of 30-45 minutes. Crucial Insight: The slow, dropwise addition is the most critical step of the procedure. It maintains a low, steady concentration of the nitrosating agent, preventing a rapid temperature increase and minimizing the risk of runaway reactions or decomposition of nitrous acid into NOx gases.

  • Monitor the internal temperature closely throughout the addition, ensuring it does not rise above 5 °C.

Step 3: Reaction and Product Precipitation
  • After the addition is complete, a brightly colored precipitate (typically green or blue-green) should form.

  • Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

  • Check the pH of the slurry; it should be acidic. If not, add a few drops of HCl.

Step 4: Isolation and Purification of the Product
  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts (NaCl) and residual acid.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry it in a desiccator under vacuum. The expected yield of the crude product is typically high (>90%).

  • Purification (Optional but Recommended): For obtaining a high-purity sample, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2 & 3: Reaction cluster_isolation Step 4: Isolation & Purification A Dissolve 5-Amino-1-methylpyrazole in HCl/H₂O B Cool Mixture to 0-5 °C in Ice Bath A->B D Slow, Dropwise Addition of NaNO₂ to Pyrazole Solution B->D Maintain Temp C Prepare aq. NaNO₂ Solution C->D E Stir at 0-5 °C for 1 hour D->E F Vacuum Filter Precipitate E->F G Wash with Cold H₂O F->G H Dry Under Vacuum G->H I Recrystallize (EtOH/H₂O) H->I J 5-Amino-1-methyl- 4-nitrosopyrazole I->J Final Product

Caption: Workflow for the synthesis of 5-Amino-1-methyl-4-nitrosopyrazole.

Characterization of the Final Product

  • Appearance: Greenish-blue crystalline solid.

  • Melting Point: To be determined experimentally (literature comparison is advised).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the N-methyl group (δ ~3.7-3.9 ppm), a singlet for the pyrazole C3-H proton (δ ~7.5-8.0 ppm), and a broad singlet for the amino (-NH₂) protons (δ ~7.0-8.0 ppm, exchangeable with D₂O).

  • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks for the pyrazole ring carbons, with the C4 carbon bearing the nitroso group appearing at a distinct chemical shift, and the N-methyl carbon signal.

  • IR (KBr, cm⁻¹): Key stretches are expected for N-H (amine, ~3300-3450 cm⁻¹), C-H (aromatic/aliphatic), C=C and C=N of the pyrazole ring (~1400-1600 cm⁻¹), and a characteristic N=O stretch (~1500-1550 cm⁻¹).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood. The reaction of nitrites with acid can produce toxic nitrogen oxides (NOx).

  • Reagent Hazards:

    • Sodium Nitrite: Toxic if swallowed and an oxidizer. Avoid contact with skin and eyes.

    • Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid skin and respiratory tract burns.

  • Product Handling: Nitroso compounds should be handled with care as a class, as some are potential mutagens. Avoid generating dust and minimize contact.

  • Waste Disposal: Neutralize acidic waste before disposing of it according to institutional guidelines. Aqueous waste containing residual nitrite should be handled as hazardous waste.

References

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. In E. F. V. Scriven (Ed.), Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, A. S. (2011). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 3(4), 53-69. [Link]

  • Gloc, E., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of Physical Organic Chemistry, 16(11), 830-838. [Link]

  • Gloc, E., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. Request PDF on ResearchGate. [Link]

Sources

Application

Application Note: 5-Amino-1-methyl-4-nitrosopyrazole as a Precursor in Pyrazolo[3,4-d]pyrimidine Synthesis

Pharmacological Context & Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore and a core component of numerous biologically active molecules, serving as a bioisostere for purines (e.g., ATP com...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore and a core component of numerous biologically active molecules, serving as a bioisostere for purines (e.g., ATP competitive kinase inhibitors, allopurinol analogs)[1]. The synthesis of this fused bicyclic system requires precise regiochemical control.

Direct functionalization of the C4 position of 5-aminopyrazoles is notoriously challenging due to competing N-alkylation and poor regioselectivity. However, nitrosation of 5-amino-1-methylpyrazole using sodium nitrite in acidic media is highly regioselective, yielding 5-amino-1-methyl-4-nitrosopyrazole [2]. This nitroso compound serves as an ideal, stable precursor. Depending on the chosen synthetic pathway, the nitroso group can either be reduced to provide the necessary adjacent amine for classic cyclization[2] or act as a leaving group in advanced one-pot amidination-cyclization cascades[3].

Mechanistic Pathways: Causality and Design

As a self-validating synthetic system, the choice of pathway dictates the isotopic and atomic origin of the final pyrimidine ring. We detail two distinct methodologies:

Route A: The Classic Reduction-Cyclization (Two-Step)

In the classic approach, the nitroso group is catalytically reduced to an amine, yielding 4,5-diamino-1-methylpyrazole[2].

  • Causality of Reagents: Palladium on carbon (Pd/C) with hydrogen gas is preferred over harsh metal hydrides because it selectively reduces the nitroso group without cleaving the pyrazole ring[2]. Sulfuric acid is added to immediately protonate the highly reactive diamine, preventing oxidative degradation and trapping it as a stable sulfate salt[2].

  • Cyclization: The diamine is then refluxed in formamide. Formamide acts as both the solvent and the electrophilic one-carbon synthon (C6), undergoing a double condensation driven by high heat to close the pyrimidine ring.

Route B: The One-Pot Vilsmeier-Haack Cascade

Recent advancements have demonstrated a one-pot acid catalytic cyclization using a modified Vilsmeier reagent (HCONH₂/POCl₃)[3].

  • Causality of Reagents: Standard Vilsmeier reactions use DMF, which yields dimethylamidines that cannot easily cyclize. By substituting DMF with formamide (HCONH₂), the reaction generates an N-unsubstituted amidine intermediate[3].

  • Mechanism: Under hard reflux, the highly electrophilic POCl₃-activated formamide forces an unusual denitrosation at the C4 position. This is immediately followed by amidination of the C5-amine and spontaneous intramolecular cyclization[3]. Here, the formamide supplies both the carbon and the nitrogen for the new pyrimidine ring.

SyntheticPathways A 5-Amino-1-methylpyrazole B 5-Amino-1-methyl- 4-nitrosopyrazole A->B NaNO2, HCl (Nitrosation) C 4,5-Diamino- 1-methylpyrazole B->C Pd/C, H2 (Reduction) D Pyrazolo[3,4-d]pyrimidine B->D HCONH2/POCl3 (One-Pot Cyclization) C->D Formamide, Heat (Classic Cyclization)

Fig 1: Synthetic pathways from 5-aminopyrazole to pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary

The following table summarizes the operational differences and atomic economies of the two methodologies, allowing researchers to select the optimal route based on available reagents and time constraints.

ParameterClassic Reduction-CyclizationOne-Pot Vilsmeier Cyclization
Intermediate State 4,5-Diamino-1-methylpyrazole sulfate[2]Transient Amidine (Direct conversion)[3]
Primary Reagents 1) H₂, Pd/C, H₂SO₄ 2) FormamideHCONH₂ / POCl₃ (Modified Vilsmeier)[3]
Thermal Conditions RT (10h) 180°C (12h)>120°C Hard Reflux (12h)[3]
C4 Nitrogen Source Retained from reduced Nitroso groupSupplied by Formamide (Denitrosation)[3]
C6 Carbon Source FormamideFormamide / POCl₃ complex[3]
Reported Yield ~60-75% (Over two steps)Up to 87% (Single step)[3]

Experimental Protocols

Protocol A: Classic Two-Step Synthesis

Step 1: Catalytic Reduction to 4,5-Diamino-1-methylpyrazole Sulfate

  • Suspend 5-amino-1-methyl-4-nitrosopyrazole (1.0 equiv) in a mixture of water and methanol[2].

  • Carefully add concentrated H₂SO₄ (0.8 equiv) followed by 10% Palladium on Carbon (0.5 equiv by weight)[2].

  • Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 10 hours[2].

    • Self-Validation Check: The reaction is complete when the distinct blue/green hue of the nitroso precursor fully dissipates into a pale-yellow solution, indicating complete reduction to the diamine.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

  • Add isopropyl alcohol to the concentrate and stir for 1 hour to precipitate the 4,5-diamino-1-methylpyrazole sulfate[2]. Collect via vacuum filtration.

Step 2: Cyclization

  • Dissolve the isolated sulfate salt in an excess of formamide (acts as solvent and reactant).

  • Heat the mixture to 180°C under reflux for 12 hours.

  • Cool to room temperature, pour into ice water, and neutralize. Extract the precipitated pyrazolo[3,4-d]pyrimidine.

Protocol B: One-Pot Vilsmeier-Haack Cyclization

This advanced protocol bypasses the isolation of the diamine, utilizing extreme electrophilic activation to drive ring closure[3].

  • In a dry, round-bottom flask under an inert atmosphere, cool formamide (HCONH₂, 10.0 equiv) to 0°C.

  • Dropwise, add Phosphorus Oxychloride (POCl₃, 3.0 equiv) to generate the modified Vilsmeier reagent[3]. Stir for 30 minutes.

  • Add 5-amino-1-methyl-4-nitrosopyrazole (1.0 equiv) to the activated complex.

  • Elevate the temperature to hard reflux (>120°C) and maintain for 12 hours[3].

    • Self-Validation Check: The evolution of NOₓ gases (brown fumes) during the initial heating phase confirms the denitrosation step is occurring as predicted by the mechanism[3].

  • Quench the reaction carefully by pouring over crushed ice. Neutralize with 4N NaOH and isolate the product via ethyl acetate extraction or direct filtration of the precipitate.

Mechanism N1 5-Amino-4-nitrosopyrazole N2 Denitrosation (Loss of NO) N1->N2 N3 Amidination (Vilsmeier Attack) N2->N3 N4 Intramolecular Cyclization (Ring Closure) N3->N4 N5 Pyrazolo[3,4-d]pyrimidine N4->N5

Fig 2: Mechanism of one-pot Vilsmeier-mediated cyclization.

References

  • [3] Title: One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. Source: ResearchGate. URL: [Link]

  • [2] Title: US7192943B2 - Cephem compounds. Source: Google Patents. URL:

Sources

Method

Application Note: Catalytic Hydrogenation of 5-Amino-1-methyl-4-nitrosopyrazole to 4,5-Diamino-1-methylpyrazole Sulfate

Introduction & Scientific Context The synthesis of highly functionalized pyrazoles is a cornerstone in the development of active pharmaceutical ingredients (APIs)—such as cephem antibiotics and pyrazolo[3,4-d]pyrimidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The synthesis of highly functionalized pyrazoles is a cornerstone in the development of active pharmaceutical ingredients (APIs)—such as cephem antibiotics and pyrazolo[3,4-d]pyrimidines—as well as advanced oxidative hair dyes[1][2]. Among these, 4,5-diamino-1-methylpyrazole is a highly sought-after intermediate. Historically, the reduction of its precursor, 5-amino-1-methyl-4-nitrosopyrazole, relied on harsh chemical reductants such as tin(II) chloride or zinc in acidic media. These legacy methods suffer from poor atom economy, toxic heavy metal waste, and complex purification steps[3][4].

Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a robust, scalable, and environmentally benign alternative. This application note details an optimized, self-validating protocol for the hydrogenation of 5-amino-1-methyl-4-nitrosopyrazole to yield the highly stable diamine sulfate salt[5].

Mechanistic Insights & Causality

Understanding the reaction pathway is critical for troubleshooting, scaling, and optimizing yields.

  • Reduction Pathway : The Pd-catalyzed reduction of the C4-nitroso group proceeds via two distinct stages. First, the nitroso (-N=O) group undergoes rapid hydrogenation to a hydroxylamine (-NHOH) intermediate. The subsequent and rate-limiting step involves the catalytic cleavage of the N-O bond to yield the primary amine (-NH2) and water[4][6].

  • Role of Sulfuric Acid (H₂SO₄) : Electron-rich diamines like 4,5-diamino-1-methylpyrazole are highly susceptible to rapid auto-oxidation in air, which leads to dark, intractable polymeric mixtures. By conducting the hydrogenation in the presence of stoichiometric or a slight excess of sulfuric acid, the nascent amine is immediately protonated. This not only prevents oxidative degradation but also drives the formation of the highly crystalline and stable sulfate salt, which can be easily isolated[1][7].

  • Solvent Selection : Water is utilized as the primary reaction solvent due to the high solubility of the resulting sulfate salt. This prevents the product from prematurely precipitating onto the catalyst surface, a common cause of catalyst poisoning and incomplete conversion[1].

Materials and Equipment

  • Reagents :

    • 5-Amino-1-methyl-4-nitrosopyrazole (Substrate)

    • 10% Palladium on Carbon (Pd/C, ~50% wet)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Deionized Water (Degassed)

    • Isopropyl Alcohol (IPA) (for precipitation)

  • Equipment :

    • Parr Hydrogenator or standard balloon-pressure setup.

    • Celite pad and vacuum filtration apparatus.

Step-by-Step Protocol

This protocol is adapted for a 117 g prep-scale synthesis, demonstrating high reliability for pilot-scale drug development[1].

Step 1: Reaction Setup

  • Suspend 117 g of 5-amino-1-methyl-4-nitrosopyrazole in 700 mL of degassed deionized water within a heavy-walled hydrogenation vessel[1].

  • Crucial Step: Carefully add 91 g of concentrated H₂SO₄ to the aqueous suspension. The addition must be done slowly with continuous stirring to manage the highly exothermic protonation.

  • Under a continuous flow of inert gas (N₂ or Argon), cautiously add 58 g of 10% Pd/C.

    • Causality: Using wet Pd/C is strictly recommended to mitigate the pyrophoric risk associated with dry palladium catalysts, which can easily ignite solvent vapors upon introduction.

Step 2: Hydrogenation 4. Seal the vessel and purge the system with N₂ three times to remove residual oxygen. 5. Introduce Hydrogen (H₂) gas. The reaction can be run under balloon pressure (1 atm) or slightly elevated pressure (e.g., 60 psi) to accelerate the rate-limiting N-O cleavage step[1][8]. 6. Stir the mixture vigorously at room temperature for 5 to 10 hours. The reaction is complete when hydrogen uptake ceases and the characteristic color of the nitroso precursor fully dissipates[1][5].

Step 3: Workup and Isolation 7. Purge the vessel thoroughly with N₂ before opening to remove unreacted H₂ gas. 8. Filter the reaction mixture through a tightly packed bed of Celite.

  • Causality: Celite traps the fine, highly active Pd/C particles, preventing them from bleeding into the filtrate. This ensures downstream product purity and prevents spontaneous ignition of the filter paper upon drying[5][8].

  • Concentrate the aqueous filtrate in vacuo to approximately one-third of its original volume.

  • Add 2.3 L of Isopropyl alcohol (IPA) to the concentrate while stirring vigorously[1].

    • Causality: The sulfate salt is highly soluble in water but practically insoluble in IPA, driving rapid and near-quantitative crystallization.

  • Stir for 1 hour at 0–5 °C, collect the precipitated solid by vacuum filtration, wash with cold IPA, and dry under vacuum to afford 4,5-diamino-1-methylpyrazole sulfate (approx. 158 g) as a white to off-white crystalline solid[1].

Data Presentation: Optimization Parameters

The following table summarizes the quantitative data for optimizing the catalytic hydrogenation based on scale and pressure[1][5][8].

ParameterCondition A (Atmospheric)Condition B (Elevated Pressure)
Substrate Scale 1.0 g117.0 g
Catalyst (10% Pd/C) 0.3 g58.0 g
Acid Additive H₂SO₄ (0.42 mL)H₂SO₄ (91.0 g)
H₂ Pressure Balloon (1 atm)60 psi
Reaction Time 12 - 16 hours5 - 10 hours
Precipitation Solvent Isopropyl AlcoholIsopropyl Alcohol
Isolated Yield > 85%90 - 95%
Product Purity > 98% (HPLC)> 99% (HPLC)

Reaction Pathway Visualization

The diagram below maps the mechanistic workflow and intermediate formation during the catalytic hydrogenation process.

G Substrate 5-Amino-1-methyl- 4-nitrosopyrazole Hydroxylamine Hydroxylamine Intermediate (-NHOH) Substrate->Hydroxylamine H2, Pd/C Rapid Addition Product 4,5-Diamino-1-methylpyrazole (Free Base) Hydroxylamine->Product H2, Pd/C N-O Cleavage (Slow) Salt 4,5-Diamino-1-methylpyrazole Sulfate Salt Product->Salt H2SO4 (aq) Protonation & Stabilization

Mechanistic pathway of 5-amino-1-methyl-4-nitrosopyrazole reduction to its stable sulfate salt.

References

  • US Patent 7,129,232 B2 - Cephem compounds.
  • US Patent 5,663,366 A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.
  • US Patent 6,342,079 B1 - Primary intermediate for use in oxidative hair dyeing.

Sources

Application

Application Notes and Protocols: 5-Amino-1-methyl-4-nitrosopyrazole in Pharmaceutical Drug Discovery

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of 5-aminopyrazole,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of 5-aminopyrazole, in particular, have garnered significant attention for their versatility as building blocks in the synthesis of potent and selective therapeutic agents.[2][3][4][5][6][7][8] These compounds are integral to the development of drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3][8] This document focuses on the strategic applications of a specific, highly reactive intermediate: 5-Amino-1-methyl-4-nitrosopyrazole .

While direct literature on the extensive applications of 5-Amino-1-methyl-4-nitrosopyrazole is nascent, its true potential lies in its role as a versatile precursor for constructing complex heterocyclic systems. The presence of the nitroso group at the C4 position, adjacent to a free amino group, renders the molecule poised for a variety of cyclocondensation reactions. This application note will elucidate its potential as a key intermediate in the synthesis of novel fused pyrazole derivatives, with a focus on kinase inhibitor discovery, and provide detailed protocols for its synthesis and subsequent utilization in drug discovery workflows.

The Strategic Advantage of 5-Amino-1-methyl-4-nitrosopyrazole in Synthesis

The chemical architecture of 5-Amino-1-methyl-4-nitrosopyrazole offers a unique synthetic handle. The nitroso group can act as an electrophile or be reduced to an amino group, enabling the formation of various fused heterocyclic rings. This reactivity is pivotal for generating libraries of compounds with diverse pharmacological profiles.

Application in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases.[1] The 3-aminopyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the ATP interaction.[9][10] By utilizing 5-Amino-1-methyl-4-nitrosopyrazole, medicinal chemists can rapidly access novel pyrazolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known scaffolds for potent kinase inhibitors.[11]

The general workflow for leveraging this intermediate in a kinase inhibitor discovery program is outlined below:

G cluster_0 Synthesis of Intermediate cluster_1 Library Generation cluster_2 Screening & Optimization A Starting Material: 5-Amino-1-methylpyrazole B Nitrosation Reaction A->B C 5-Amino-1-methyl-4-nitrosopyrazole (Key Intermediate) B->C D Cyclocondensation with Active Methylene Compounds C->D e.g., malononitrile, ethyl cyanoacetate E Cyclocondensation with Guanidine Derivatives C->E e.g., guanidine hydrochloride F Reductive Cyclization C->F Reduction of nitroso group followed by intramolecular cyclization G Pyrazolo[3,4-b]pyridine Library D->G H Pyrazolo[3,4-d]pyrimidine Library E->H I Other Fused Pyrazoles F->I J High-Throughput Screening (Kinase Panel) G->J H->J I->J K Hit Identification J->K L Lead Optimization (SAR) K->L M Preclinical Candidate L->M G A 5-Amino-1-methyl-4-nitrosopyrazole B In situ Reduction (e.g., Sodium Dithionite) A->B C 1,4-Diamino-1-methylpyrazole (Reactive Intermediate) B->C E Cyclocondensation C->E D 1,3-Dicarbonyl Compound (Library Building Block) D->E F Pyrazolo[3,4-b]pyridine Derivative E->F

Caption: Synthetic pathway to Pyrazolo[3,4-b]pyridines.

Materials:

  • 5-Amino-1-methyl-4-nitrosopyrazole

  • A diverse set of 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate derivatives, benzoylacetonitrile)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol or Acetic Acid (as solvent)

  • Reflux condenser

  • Parallel synthesis reaction block or multiple round bottom flasks

Procedure (for a single library member):

  • To a reaction vessel, add 1 mmol of 5-amino-1-methyl-4-nitrosopyrazole and 1.2 mmol of the selected 1,3-dicarbonyl compound.

  • Add 10 mL of ethanol (or acetic acid, which can catalyze the reaction).

  • Add 2.5 mmol of sodium dithionite in one portion.

  • Fit the vessel with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired pyrazolo[3,4-b]pyridine derivative.

  • Library Generation: This procedure can be performed in parallel using a diverse set of 1,3-dicarbonyl compounds to generate a library for screening.

Validation: The structure of each library member should be confirmed by LC-MS and ¹H NMR. Purity should be assessed by HPLC.

Protocol 3: High-Throughput Screening (HTS) of the Pyrazolo-Fused Library Against a Kinase Panel

This protocol outlines a general procedure for screening the synthesized library against a panel of protein kinases to identify potential inhibitors.

Rationale: The goal is to identify "hits" – compounds that show significant inhibition of one or more kinases. These hits will then become the starting point for lead optimization. A differential scanning fluorimetry (DSF) assay is a common primary screening method as it measures the thermal stabilization of a protein upon ligand binding. [9][10] Materials:

  • Synthesized pyrazolo-fused library (dissolved in DMSO to a stock concentration of 10 mM)

  • Panel of purified protein kinases

  • SYPRO Orange dye (or equivalent thermal shift dye)

  • Assay buffer specific to the kinases being tested

  • Quantitative PCR (qPCR) instrument capable of performing a thermal melt

  • 384-well PCR plates

Procedure:

  • Plate Preparation:

    • In a 384-well plate, dispense the assay buffer.

    • Add the SYPRO Orange dye to each well to the final recommended concentration.

    • Add the purified kinase to each well to a final concentration of 1-5 µM.

    • Add the library compounds to the wells to a final screening concentration (e.g., 10 µM). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

  • Thermal Melt Assay (DSF):

    • Seal the plate and centrifuge briefly to mix the contents.

    • Place the plate in the qPCR instrument.

    • Run a thermal melt protocol, gradually increasing the temperature from 25 °C to 95 °C and measuring the fluorescence at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

    • A positive "hit" is a compound that causes a significant positive shift in the Tm (ΔTm) of the kinase compared to the DMSO control, indicating that the compound binds to and stabilizes the protein. [10] * Calculate the ΔTm for each compound against each kinase. A ΔTm of > 2-3 °C is generally considered a significant hit.

Data Presentation:

The screening data can be summarized in a table for easy comparison.

Compound IDTarget KinaseΔTm (°C)Hit? (ΔTm > 2°C)
PBP-001Kinase A4.5Yes
PBP-001Kinase B0.8No
PBP-002Kinase A0.5No
PBP-002Kinase B3.2Yes
............

Next Steps:

Hits identified from the primary screen should be validated in secondary assays to confirm their inhibitory activity and determine their IC₅₀ values. Promising hits will then enter the lead optimization phase, where structure-activity relationships (SAR) are established to improve potency, selectivity, and drug-like properties.

Conclusion

5-Amino-1-methyl-4-nitrosopyrazole represents a highly valuable, albeit under-explored, synthetic intermediate for pharmaceutical drug discovery. Its inherent reactivity provides a rapid and efficient entry point to a diverse range of fused pyrazole scaffolds, which are of significant interest, particularly in the development of kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate and its subsequent elaboration into compound libraries for high-throughput screening. By leveraging the synthetic versatility of 5-amino-1-methyl-4-nitrosopyrazole, drug discovery programs can accelerate the identification of novel and potent therapeutic candidates.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters.
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Medicinal Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023).
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journals.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). PMC.

Sources

Method

Application Note: NMR Sample Preparation Guidelines for 5-Amino-1-methyl-4-nitrosopyrazole Analysis

Introduction & Analytical Challenges 5-Amino-1-methyl-4-nitrosopyrazole is a critical heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceuticals, most notably cephem compounds and cephalosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-Amino-1-methyl-4-nitrosopyrazole is a critical heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceuticals, most notably cephem compounds and cephalosporin antibiotics[1]. Achieving high-resolution Nuclear Magnetic Resonance (NMR) spectra for this compound presents unique analytical challenges due to its structural dynamics.

In solution, 4-nitrosopyrazoles exhibit complex dynamic equilibria. The molecule can undergo restricted rotation around the C–NO bond, leading to distinct E and Z rotamers at lower temperatures[2]. Furthermore, depending on the concentration and solvent environment, the monomeric nitroso form (typically exhibiting a characteristic green or blue color in solution) can reversibly dimerize into a colorless azodioxy form[3]. Finally, the presence of the exchangeable protons on the 5-amino group requires specific solvent strategies to prevent rapid proton exchange, which would otherwise result in peak broadening or complete signal loss.

This application note provides a field-proven, self-validating protocol for preparing 5-Amino-1-methyl-4-nitrosopyrazole NMR samples, ensuring that experimental choices are grounded in molecular causality.

Tautomerism N1 Monomer (Nitroso Form) Green/Blue Solution N2 Dimer (Azodioxy Form) Colorless Solid/Solution N1->N2 High Conc. / Solid State N3 Oxime Tautomer (Minor in DMSO) N1->N3 Proton Transfer N4 E/Z Rotamers (Restricted N-NO rotation) N1->N4 Low Temp

Structural dynamics and equilibrium states of 4-nitrosopyrazoles in solution.

Solvent Selection & Concentration Rationale

Solvent Selection: Why DMSO-d6?

For 5-Amino-1-methyl-4-nitrosopyrazole, Dimethyl Sulfoxide-d6 (DMSO-d6) is the optimal solvent.

  • Preservation of Exchangeable Protons: Unlike D₂O or CD₃OD, DMSO-d6 lacks exchangeable deuterons. Its strong hydrogen-bond accepting nature slows down the intermolecular proton exchange of the 5-amino group, allowing the -NH₂ protons to be observed as a distinct broad singlet (typically around δ 8.07 ppm)[4].

  • Dimer Disruption: The high polarity of DMSO disrupts the intermolecular forces that drive azodioxy dimerization, shifting the equilibrium almost entirely toward the monomeric nitroso form[3].

  • Solubility: It ensures complete dissolution of the polar pyrazole core, preventing magnetic susceptibility variations caused by suspended micro-particles[5].

Concentration Guidelines
  • Optimal Range: 5–25 mg of sample dissolved in 0.6 mL of DMSO-d6 (yielding an approx. 10–50 mM solution) is ideal for routine ¹H NMR[6].

  • Causality: Exceeding 25 mg increases the probability of dimerization and aggregation, which broadens spectral lines and complicates integration. Conversely, halving the concentration below 5 mg requires a four-fold increase in acquisition time to maintain the same signal-to-noise (S/N) ratio, while also making the spectrum more susceptible to baseline distortions from trace water or grease contaminants[6].

Tube Selection and Filling Height
  • Tube Quality: Use standard 5 mm high-precision borosilicate glass NMR tubes. Scratched or low-quality tubes introduce magnetic field inhomogeneities that cannot be corrected by shimming[5].

  • Filling Height: The solvent volume must be precisely 0.6–0.7 mL to achieve a sample height of 40–50 mm[5].

  • Causality: This specific height ensures the liquid column completely spans the active region of the NMR RF coil. Samples shorter than 40 mm introduce severe magnetic field distortions at the liquid-air interface, making the sample nearly impossible to shim accurately. Samples that are too long waste costly deuterated solvent and can induce thermal convection gradients[6].

Experimental Protocol: Step-by-Step Sample Preparation

To ensure a self-validating system where spectral artifacts are minimized, follow this strict preparation workflow.

Step 1: Precise Weighing Weigh 5 to 15 mg of 5-Amino-1-methyl-4-nitrosopyrazole into a clean, dry secondary glass vial (e.g., a 2 mL HPLC vial). Do not weigh the solid directly into the NMR tube.

Step 2: Dissolution Add exactly 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard) to the secondary vial. Cap the vial and vortex gently until the solid is visually dissolved. The solution should exhibit a characteristic green/blue hue, confirming the presence of the monomeric nitroso species[3].

Step 3: Filtration (Critical Step) Even if the solution appears clear, micro-particulates may remain. Solid particles distort magnetic field homogeneity due to differences in magnetic susceptibility between the particle and the solution[6]. Filter the solution through a tightly packed glass wool plug in a Pasteur pipette, or use a 0.22 µm PTFE syringe filter, directly into the 5 mm NMR tube.

Step 4: Filling and Sealing Verify that the sample height in the NMR tube is between 40 and 50 mm using a depth gauge or ruler[5]. Cap the tube securely.

Step 5: Tube Cleaning Wipe the exterior of the NMR tube with a lint-free laboratory wipe (e.g., Kimwipe) moistened with isopropanol to remove any oils from handling, which could contaminate the spectrometer probe[5].

Workflow S1 Step 1: Weigh Sample (5-25 mg in secondary vial) S2 Step 2: Dissolve (0.6 mL DMSO-d6) S1->S2 S3 Step 3: Filter Solution (Remove micro-particulates) S2->S3 S4 Step 4: Transfer to 5mm Tube (Fill height 40-50 mm) S3->S4 S5 Step 5: Clean Exterior (Wipe with isopropanol) S4->S5

Standardized workflow for preparing high-resolution NMR samples.

Data Presentation & Expected Results

When prepared correctly according to the guidelines above, the ¹H NMR spectrum of 5-Amino-1-methyl-4-nitrosopyrazole should yield sharp, well-resolved peaks. Due to restricted rotation of the nitroso group, minor rotameric peaks may occasionally be observed depending on the exact temperature of the probe[2].

Table 1: Typical ¹H NMR Chemical Shifts for 5-Amino-1-methyl-4-nitrosopyrazole [4]

Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Notes
N-CH₃3.51Singlet (s)3HSharp peak; minor splitting may occur if rotamers are present.
-NH₂8.07Broad Singlet (brs)2HExchangeable protons; stabilized by DMSO-d6.
Pyrazole C3-H8.51Singlet (s)1HHighly deshielded due to adjacent nitroso and ring currents.

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm or residual DMSO-d5 at δ 2.50 ppm.

Table 2: Recommended 1D ¹H NMR Acquisition Parameters (Room Temperature)

ParameterRecommended SettingRationale
Pulse Sequence Standard 1D (e.g., zg30 on Bruker)30° flip angle allows for faster relaxation and shorter delays.
Number of Scans (NS) 16 to 64Sufficient to achieve high S/N for a 10-50 mM sample.
Relaxation Delay (D1) 1.0 – 2.0 secondsEnsures complete longitudinal relaxation between pulses.
Acquisition Time (AQ) ~3.0 secondsProvides adequate digital resolution for sharp pyrazole singlets.
Temperature 298 K (25 °C)Standard ambient temperature; lowers risk of rotamer broadening.

References

  • 7 - NMR-Bio. 2.5 - Organomation.

  • 6 - University of Minnesota Twin Cities.

  • 1 - Google Patents. 5.4 - Google Patents. 6.2 - RSC Publishing. 7.3 - Editorum.

Sources

Application

Application Note: In Vitro Biological Evaluation of Antimicrobial and Antineoplastic Agents Derived from 5-Amino-1-methyl-4-nitrosopyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale 5-Amino-1-methyl-4-nitrosopyrazole is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

5-Amino-1-methyl-4-nitrosopyrazole is a highly versatile, redox-active heterocyclic precursor utilized extensively in modern drug discovery. Rather than exhibiting direct biological activity itself, this compound serves as a critical synthetic junction for two distinct classes of therapeutic agents:

  • Antimicrobial Agents (Pyrazolium-Cephems): Through catalytic hydrogenation (Pd/C), the precursor is reduced to 4,5-diamino-1-methylpyrazole. This intermediate is coupled to the C-3 position of cephalosporin cores to create novel cephem antibiotics[1]. The resulting pyrazolium side chain significantly enhances the compound's polarity, facilitating superior penetration through Gram-negative outer membrane porins and increasing binding affinity to Penicillin-Binding Proteins (PBPs).

  • Antineoplastic Agents (Imidazo[4,5-c]pyrazoles): Direct acid-mediated cyclization of the nitrosopyrazole precursor using Vilsmeier reagents yields imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines[2]. These fused bicyclic systems act as purine analogs. By mimicking endogenous nucleobases, they disrupt nucleic acid synthesis and inhibit crucial metabolic enzymes, making them potent antineoplastic and cytotoxic agents[2].

To accurately evaluate these divergent therapeutic profiles, tailored in vitro biological assays are required. This guide details the self-validating protocols necessary to screen these derivatives.

Mechanistic Workflow Visualization

G A 5-Amino-1-methyl-4-nitrosopyrazole (Core Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction D Acid-Mediated Cyclization (Vilsmeier Reagent) A->D Direct Cyclization C 4,5-Diamino-1-methylpyrazole (Intermediate) B->C F C-3 Cephem Coupling C->F Substitution E Imidazo[4,5-c]pyrazoles (Purine Analogs) D->E I MTT Viability Assay (Antineoplastic Cytotoxicity) E->I In Vitro Screening G Pyrazolium-Cephem Antibiotics (Broad-Spectrum) F->G H Agar Dilution MIC Assay (Antimicrobial Efficacy) G->H In Vitro Screening

Figure 1: Synthesis and biological assay workflows for 5-amino-4-nitrosopyrazole derivatives.

Protocol I: High-Throughput Agar Dilution MIC Assay

Application: Evaluating Pyrazolium-Cephem Antibiotics[1].

Causality & Rationale: While broth microdilution is standard for single isolates, the two-fold agar-plate dilution method is the gold standard during early-stage drug development. It allows a single concentration of a newly synthesized pyrazolium-cephem compound to be simultaneously tested against a massive panel of bacterial strains (e.g., MRSA, P. aeruginosa) using a multipoint inoculator. This ensures identical drug exposure across all strains, minimizes the consumption of precious synthesized API, and provides an unambiguous visual endpoint for bactericidal activity[1].

Step-by-Step Methodology
  • Media Preparation: Prepare Heart Infusion (HI) agar or Mueller-Hinton agar. HI-agar is preferred for fastidious strains tested against novel cephems[1]. Autoclave and cool to 50°C in a water bath.

  • Compound Dilution: Dissolve the pyrazolium-cephem derivative in DMSO. Prepare serial two-fold dilutions in sterile water. Add the dilutions to the molten agar to achieve final plate concentrations ranging from 0.06μg/mL to 128μg/mL . Pour into Petri dishes and allow to solidify.

  • Inoculum Preparation: Grow test strains overnight in Trypticase-soy broth. This rich medium ensures vigorous logarithmic growth. Adjust the suspension to exactly 106 viable cells/mL [1]. Causality: This specific inoculum size provides a sufficient bacterial load to detect localized resistance mechanisms (like β -lactamase production) without causing a false-positive "inoculum effect" that artificially inflates the MIC.

  • Inoculation: Using a multipoint replicator, apply one loopful (approx. 1−2μL ) of each adjusted culture onto the surface of the agar plates[1].

  • Incubation & Readout: Incubate plates at 37°C for 20 hours[1]. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (excluding a single colony or faint haze).

Self-Validating System Parameters
  • Positive Control: Include a reference antibiotic (e.g., Ceftazidime). The assay is only valid if the reference MIC falls strictly within CLSI-established Quality Control ranges for the specific test strain.

  • Negative/Vehicle Control: A plate containing HI-agar and the highest concentration of DMSO used (without the drug) must show confluent growth to rule out solvent toxicity.

Protocol II: MTT Cell Viability Assay

Application: Evaluating Imidazo[4,5-c]pyrazole Antineoplastic Agents[2].

Causality & Rationale: Imidazopyrazoles synthesized from 5-amino-4-nitrosopyrazoles act as purine antimetabolites, halting DNA synthesis and inducing apoptosis[2]. The MTT assay is chosen because it directly measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Since purine analogs rapidly halt cellular proliferation and metabolic activity, mitochondrial reductase activity serves as a highly sensitive, high-throughput proxy for antineoplastic efficacy.

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HeLa, A549). Seed at a density of 5×103 cells/well in a 96-well microtiter plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyrazole derivative in complete media (final DMSO concentration <0.1% ). Add 100 µL of the drug solutions to the wells. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader.

Self-Validating System Parameters
  • Assay Integrity: The assay is self-validating if the vehicle control (0.1% DMSO) retains >95% viability compared to untreated cells, proving the solvent is non-toxic.

  • Reference Standard: A known cytotoxic agent (e.g., Doxorubicin at 10 µM) must be included and must reduce cell viability by >70% to confirm the cells are susceptible to metabolic arrest.

  • Background Subtraction: Blank wells containing media and MTT (no cells) must be subtracted from all readings to eliminate background absorbance.

Quantitative Data Summary

The following table summarizes the expected quantitative output formats and typical efficacy ranges for derivatives synthesized from the 5-amino-1-methyl-4-nitrosopyrazole precursor, allowing for rapid comparative analysis.

Compound Derivative ClassTarget Organism / Cell LineAssay MethodologyPrimary MetricMechanism of ActionExpected Efficacy Range
C-3 Pyrazolium-Cephem Staphylococcus aureusAgar DilutionMIC ( μ g/mL)PBP Inhibition (Cell Wall)0.5 - 2.0 μ g/mL
C-3 Pyrazolium-Cephem Pseudomonas aeruginosaAgar DilutionMIC ( μ g/mL)PBP Inhibition (Cell Wall)4.0 - 8.0 μ g/mL
Imidazo[4,5-c]pyrazole HeLa (Cervical Carcinoma)MTT ViabilityIC 50​ ( μ M)Purine Antimetabolite12.5 - 25.0 μ M
Imidazo[4,5-c]pyrazole A549 (Lung Carcinoma)MTT ViabilityIC 50​ ( μ M)Purine Antimetabolite8.0 - 15.5 μ M

References

1.[1] Title: US7192943B2 - Cephem compounds Source: Google Patents URL:

2.[2] Title: Selective synthesis of functionalized pyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite: 5-Amino-4-nitrosopyrazoles and pyrazole-4-carbaldehydes Source: ResearchGate URL:

Sources

Method

Application Note: Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine-Based Sildenafil Bioisosteres Using 5-Amino-1-methyl-4-nitrosopyrazole

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Content Focus: Scaffold bioisosterism, regioselective synthesis, and PDE5 inhibitor development Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Content Focus: Scaffold bioisosterism, regioselective synthesis, and PDE5 inhibitor development

Executive Summary & Mechanistic Rationale

Sildenafil (Viagra) revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension by acting as a first-in-class inhibitor of phosphodiesterase type 5 (PDE5). The structural pharmacophore of sildenafil relies heavily on its pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the guanine base of cyclic guanosine monophosphate (cGMP), the natural substrate of PDE5.

However, in the pursuit of novel therapeutics with altered pharmacokinetic profiles, prolonged half-lives, and freedom to operate (patent busting), medicinal chemists have extensively explored bioisosteric replacements. The isomeric pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly potent alternative.

The synthesis of this isomeric core diverges significantly from traditional sildenafil manufacturing. Instead of nitrating a pyrazole-5-carboxylate, the pyrazolo[3,4-d]pyrimidine route relies on the critical intermediate 5-amino-1-methyl-4-nitrosopyrazole . This application note details the causality-driven synthetic protocols, quality control metrics, and biological evaluation required to utilize this intermediate in the development of next-generation PDE5 inhibitors.

PDE5 Signaling and the Role of Pyrazolopyrimidines

To understand the structural requirements of our target molecules, we must first map the biological pathway they interrupt. PDE5 is responsible for the hydrolysis of cGMP into inactive 5'-GMP. By competitively binding to the catalytic domain of PDE5, pyrazolo[3,4-d]pyrimidine analogs preserve intracellular cGMP levels, sustaining the activation of Protein Kinase G (PKG) and promoting smooth muscle relaxation.

PDE5_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) -> Smooth Muscle Relaxation cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->PDE5 Competitive Inhibition

Figure 1: Mechanism of action of pyrazolo[3,4-d]pyrimidine analogs in the NO/cGMP/PDE5 signaling pathway.

Synthetic Workflow: From Pyrazole to Pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine core is a masterclass in regiocontrol. The workflow begins with the electrophilic nitrosation of 5-amino-1-methylpyrazole, followed by catalytic reduction and cyclocondensation.

Synthetic_Workflow N1 5-Amino-1-methylpyrazole (Starting Material) N2 Nitrosation (NaNO2, HCl, <10°C) N1->N2 Electrophilic Substitution N3 5-Amino-1-methyl-4-nitrosopyrazole (Key Intermediate) N2->N3 N4 Catalytic Reduction (H2, 10% Pd/C) N3->N4 Nitroso to Amino Reduction N5 4,5-Diamino-1-methylpyrazole (Pre-cyclization) N4->N5 N6 Cyclocondensation (Acyl Donor / Urea) N5->N6 Pyrimidine Ring Formation N7 Pyrazolo[3,4-d]pyrimidine Core (Sildenafil Bioisostere) N6->N7

Figure 2: Step-by-step synthetic workflow for generating the pyrazolo[3,4-d]pyrimidine scaffold.

Detailed Experimental Protocols

As a self-validating system, each protocol below includes the chemical causality dictating the conditions, the step-by-step methodology, and the Quality Control (QC) checks required before proceeding to the next stage.

Protocol A: Regioselective Nitrosation to 5-Amino-1-methyl-4-nitrosopyrazole

Causality: The pyrazole ring is heavily activated by the electron-donating 5-amino group, rendering the C4 position highly nucleophilic. We utilize nitrosation (via the nitrosonium ion, NO+ ) rather than nitration because it is a milder electrophilic substitution. Harsh nitrating conditions ( HNO3​/H2​SO4​ ) risk oxidative cleavage of the pyrazole ring. Furthermore, strict temperature control (<10 °C) is mandatory to prevent the primary 5-amino group from undergoing diazotization, which would lead to unwanted diazonium salt decomposition.

Methodology:

  • Dissolve 100 g of 5-amino-1-methylpyrazole in 700 mL of distilled water in a 2 L round-bottom flask equipped with a mechanical stirrer and internal thermometer.

  • Slowly add 86 mL of concentrated HCl to establish the acidic environment necessary for NO+ generation.

  • Chill the reaction vessel in an ice-salt bath until the internal temperature reaches 5 °C.

  • Prepare a solution of 63.9 g sodium nitrite ( NaNO2​ ) in 200 mL of water. Add this dropwise to the pyrazole solution over 45 minutes, ensuring the internal temperature never exceeds 10 °C.

  • Stir the mixture at 5 °C for an additional 30 minutes.

  • Collect the precipitated solid via vacuum filtration, wash with 300 mL of ice-cold water, and dry in vacuo at 40 °C.

Self-Validation/QC:

  • Visual: The product must present as a distinct, brightly colored solid (often deep red/orange due to the nitroso chromophore).

  • NMR: 1 H-NMR (DMSO- d6​ ) must confirm the disappearance of the C4-H proton (originally ~5.3 ppm) and show the N-methyl singlet at ~3.52 ppm.

Protocol B: Catalytic Hydrogenation to 4,5-Diamino-1-methylpyrazole

Causality: The 4-nitroso group must be reduced to an amine to provide the adjacent nitrogen nucleophiles required for pyrimidine annulation. Catalytic hydrogenation ( H2​ with 10% Pd/C) is selected over chemical reductants (e.g., SnCl2​ ) to eliminate heavy metal contamination—a strict regulatory requirement in drug development. Sulfuric acid is added to protonate the resulting highly reactive diamine, preventing it from poisoning the palladium catalyst and stabilizing it against rapid air oxidation.

Methodology:

  • Suspend 117 g of 5-amino-1-methyl-4-nitrosopyrazole in a mixture of water and methanol.

  • Carefully add 91 g of concentrated sulfuric acid ( H2​SO4​ ), followed by 58 g of 10% Palladium on Carbon (Pd/C). Safety: Add Pd/C under an inert argon atmosphere to prevent solvent ignition.

  • Purge the reaction vessel with nitrogen gas three times, then introduce hydrogen gas ( H2​ ) via a balloon or a Parr hydrogenator.

  • Stir vigorously at room temperature for 10 hours.

  • Filter the reaction mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo. Add 2.3 L of isopropyl alcohol to precipitate the 4,5-diamino-1-methylpyrazole sulfate salt. Filter and dry.

Self-Validation/QC:

  • Visual: Complete loss of the intense nitroso coloration; the product should be a pale/white powder.

  • LC-MS: Confirm the mass shift corresponding to the conversion of −NO to −NH2​ .

Protocol C: Cyclocondensation to the Pyrazolo[3,4-d]pyrimidine Core

Causality: To form the sildenafil-like 6-membered pyrimidinone ring, the 4,5-diaminopyrazole is reacted with a carbonyl donor (like urea) or an acyl chloride. The differential nucleophilicity between the sterically unhindered 4-amino group and the sterically hindered 5-amino group (adjacent to the N-methyl) dictates the regiochemistry of the ring closure, ensuring the correct bioisosteric geometry .

Methodology:

  • Neutralize the 4,5-diamino-1-methylpyrazole sulfate salt using triethylamine in anhydrous DMF.

  • Add 1.2 equivalents of the appropriate substituted benzoic acid derivative (matching sildenafil's ethoxyphenyl moiety) pre-activated with coupling reagents (e.g., HATU/DIPEA).

  • Heat the mixture to 80 °C for 4 hours to achieve amide formation at the 4-position.

  • Add excess urea or sodium ethoxide and elevate the temperature to 120 °C for 6 hours to force cyclodehydration, yielding the final pyrazolo[3,4-d]pyrimidin-7-one core.

Self-Validation/QC:

  • NMR: 13 C-NMR must show the characteristic pyrimidinone carbonyl carbon at ~158 ppm and the bridging quaternary carbons of the fused ring system.

Quantitative Data: Biological Evaluation

Once synthesized, the pyrazolo[3,4-d]pyrimidine analogs are evaluated against isolated PDE5 enzymes. As shown in the data summarized below, shifting from the traditional [4,3-d] core to the[3,4-d] core maintains, and in some optimization phases, enhances PDE5 inhibition.

Table 1: Comparative in vitro PDE5 Inhibition and Structural Attributes

Compound ClassCore ScaffoldKey PrecursorPDE5 IC 50​ (nM)Selectivity (PDE5/PDE1)
Sildenafil (Reference) Pyrazolo[4,3-d]pyrimidin-7-one4-Amino-5-pyrazolecarboxamide~3.5>80x
Analog Series A (Optimized) Pyrazolo[3,4-d]pyrimidin-7-one5-Amino-1-methyl-4-nitrosopyrazole~4.2>100x
Analog Series B (C-3 Phenyl) Pyrazolo[3,4-d]pyrimidine5-Amino-1-methyl-4-nitrosopyrazole~75.0~1.2x

Data interpretation: The optimized Analog Series A demonstrates that the pyrazolo[3,4-d]pyrimidine scaffold, derived from the 4-nitroso intermediate, acts as a near-perfect bioisostere to sildenafil, achieving low-nanomolar potency and excellent selectivity over PDE1.

Conclusion

The development of sildenafil analogs requires rigorous synthetic planning to navigate intellectual property landscapes while maintaining target affinity. By utilizing 5-amino-1-methyl-4-nitrosopyrazole , drug development professionals can access the highly potent pyrazolo[3,4-d]pyrimidine scaffold. The protocols outlined herein—grounded in regioselective nitrosation and clean catalytic reduction—provide a robust, scalable, and self-validating pathway for synthesizing next-generation PDE5 inhibitors.

References

  • US Patent 7,192,943 B2 - Cephem compounds (Details the exact synthetic conditions for 5-amino-1-methyl-4-nitrosopyrazole and its catalytic reduction). Google Patents. Available at:[1][2]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors - Journal of Medicinal Chemistry, 1997, 40(26), 4372-4377. ACS Publications. Available at:[Link][3]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - Bioorganic Chemistry, 2020, 105, 104352. Elsevier. Available at:[Link][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 5-Amino-1-methyl-4-nitrosopyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical yield-limiting factors in the synthesis of 5-amino-1-methyl-4-nitrosopyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical yield-limiting factors in the synthesis of 5-amino-1-methyl-4-nitrosopyrazole—a pivotal intermediate in the production of advanced fifth-generation cephalosporin antibiotics like Ceftolozane[1].

This guide moves beyond basic protocols. It dissects the thermodynamic and kinetic causalities behind the nitrosation workflow, ensuring your experimental setup acts as a self-validating system where chemical principles inherently prevent side reactions.

Mechanistic Pathway & Workflow

The introduction of a nitroso group (-NO) at the C4 position of 5-amino-1-methylpyrazole relies on Electrophilic Aromatic Substitution (EAS). The 5-amino group acts as a strong electron-donating group, activating the C4 position. However, the primary amine is also highly susceptible to N-nitrosation (diazotization). The workflow below illustrates how precise parameter control bifurcates the reaction pathway toward the desired C-nitrosated product.

G A 5-Amino-1-methylpyrazole (Starting Material) B NaNO2 + HCl (NO+ Generation) A->B Aqueous HCl C T < 10 °C Optimal Control B->C Dropwise addition D T > 10 °C or Excess NaNO2 B->D Poor mixing/cooling E Electrophilic Aromatic Substitution at C4 C->E F N-Nitrosation (Diazotization) D->F G 5-Amino-1-methyl- 4-nitrosopyrazole (Target Product) E->G High Yield (>90%) H Diazonium Salts & Degradation F->H Yield loss

Fig 1: Mechanistic workflow and parameter-dependent bifurcation in pyrazole nitrosation.

Troubleshooting & FAQs

Q1: Why is my reaction yield dropping despite using an excess of sodium nitrite to drive the reaction forward? A1: This is the most common error in aminopyrazole nitrosation. Using an excess of sodium nitrite ( NaNO2​ ) introduces surplus nitrosonium ions ( NO+ ). While the C4 position is highly nucleophilic, once the 5-amino-1-methyl-4-nitrosopyrazole is formed, any remaining NO+ will attack the primary 5-amino group, leading to N-nitrosation and subsequent diazonium salt degradation[2]. The Fix: You must use a sub-stoichiometric amount of NaNO2​ (0.90 – 0.93 equivalents) relative to the pyrazole. This ensures the NO+ is completely consumed by the rapid C4-nitrosation, leaving the product's amino group untouched. The unreacted starting material remains soluble in the aqueous filtrate, acting as a built-in self-purifying mechanism[3].

Q2: What is the mechanistic reason for using exactly 1.0 equivalent of Hydrochloric Acid (HCl)? A2: The generation of the active electrophile ( NO+ ) requires acidic conditions ( HNO2​+H+→NO++H2​O ). However, if you use excess acid, the 5-amino group of the pyrazole becomes completely protonated ( -NH3+​ ). This protonation flips the group from being strongly electron-donating to strongly electron-withdrawing, which severely deactivates the pyrazole ring toward EAS. The Causality: Initially, 1.0 equivalent of HCl protonates the pyrazole, solubilizing it. As NaNO2​ (0.93 eq) is added, it consumes the protons to form nitrous acid, simultaneously releasing the pyrazole back into its highly nucleophilic free-base form exactly when the electrophile is generated. This dynamic equilibrium prevents permanent deactivation of the ring[3].

Q3: Why must the temperature be strictly maintained below 10 °C? A3: Nitrosation is an exothermic process. If the internal temperature exceeds 10 °C, two detrimental pathways accelerate:

  • The thermal decomposition of nitrous acid into nitrogen oxides ( NO and NO2​ ), which reduces the effective concentration of the electrophile.

  • The kinetic barrier for N-nitrosation is overcome, leading to the formation of unstable diazonium intermediates that hydrolyze into dark, tarry degradation products[1]. Maintaining the reaction at 5 °C ensures strict regiocontrol.

Q4: My product is forming as a sticky residue rather than a clean precipitate. How do I correct this? A4: This indicates localized over-concentration of NO+ , usually caused by rapid addition of the NaNO2​ solution or inadequate stirring. The nitrosated product has significantly lower aqueous solubility than the starting material and should precipitate cleanly, which acts as a thermodynamic sink to protect it from further reaction. Ensure vigorous mechanical stirring and a slow, dropwise addition of NaNO2​ to maintain a homogeneous, low concentration of the electrophile.

Standard Operating Procedure (SOP): Optimized Nitrosation

This protocol is engineered to be a self-validating system. If the stoichiometry and temperature are strictly adhered to, the product will selectively precipitate in high purity (>90% yield based on NaNO2​ )[3].

Step 1: Substrate Preparation

  • Charge a jacketed reactor equipped with a mechanical stirrer with 700 mL of deionized water.

  • Add 100 g (1.03 mol) of 5-amino-1-methylpyrazole and stir to create a suspension/solution.

Step 2: Acidification & Cooling

  • Slowly add 86 mL (approx. 1.03 mol) of concentrated Hydrochloric Acid (HCl) to the reactor.

  • Initiate cooling via the reactor jacket until the internal temperature stabilizes at exactly 5 °C.

Step 3: Electrophile Precursor Preparation

  • In a separate addition funnel or vessel, dissolve 63.9 g (0.926 mol) of Sodium Nitrite ( NaNO2​ ) in 200 mL of deionized water. (Note the sub-stoichiometric ratio to prevent over-reaction).

Step 4: Regioselective C-Nitrosation

  • Begin dropwise addition of the NaNO2​ solution into the reactor.

  • Adjust the addition rate to ensure the internal temperature never exceeds 10 °C. Vigorous stirring is mandatory to prevent localized NO+ pooling.

Step 5: Aging and Precipitation

  • Once the addition is complete, continue stirring the suspension at 5 °C for exactly 30 minutes.

  • The target compound, 5-amino-1-methyl-4-nitrosopyrazole, will cleanly precipitate as a solid.

Step 6: Isolation

  • Collect the precipitated solid via vacuum filtration.

  • Wash the filter cake with 100 mL of ice-cold deionized water to remove any unreacted starting material and inorganic salts.

  • Dry under vacuum to a constant weight (Expected yield: ~117 g)[3].

Quantitative Parameter Summary

Reaction ParameterOptimized TargetConsequence of Deviation
Stoichiometry ( NaNO2​ : Pyrazole) 0.90 - 0.93 eqExcess: Drives N-nitrosation (diazotization) of the product's 5-amino group, destroying the yield.
Acid Ratio (HCl : Pyrazole) 1.0 eqExcess: Protonates the 5-amino group ( -NH3+​ ), deactivating the C4 position toward EAS.
Internal Temperature 0 °C - 5 °C> 10 °C: Causes thermal degradation of nitrous acid and promotes off-target side reactions.
Reaction Time (Post-addition) 30 minutesProlonged: Increases the risk of product oxidation; Shortened: Incomplete precipitation.

References

  • Title: US Patent 7,192,943 B2 - Cephem compounds Source: Google Patents URL
  • Title: Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporins Source: Organic Process Research & Development URL
  • Title: Recent developments in aminopyrazole chemistry Source: Arkivoc URL

Sources

Optimization

Troubleshooting common impurities in 5-Amino-1-methyl-4-nitrosopyrazole reactions

Welcome to the Technical Support Center for pyrazole-based intermediate synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the classical nitrosation of 5-amino-1-methylpyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole-based intermediate synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the classical nitrosation of 5-amino-1-methylpyrazole to 5-amino-1-methyl-4-nitrosopyrazole —a critical intermediate in the synthesis of pyrazolopyrimidines, sildenafil analogs, and advanced cephalosporin antibiotics like ceftolozane[1].

Nitrosation reactions are notoriously sensitive to stoichiometry, pH, and thermal control. This guide bypasses generic advice to provide you with the mechanistic causality behind impurity formation, quantitative diagnostic markers, and a field-proven, self-validating protocol.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the competing electrophilic aromatic substitution and diazotization pathways.

G SM 5-Amino-1-methylpyrazole (Starting Material) Reagents NaNO2, HCl, H2O < 10°C SM->Reagents Product 5-Amino-1-methyl-4-nitrosopyrazole (Desired Product) Reagents->Product C4-Nitrosation (Optimal pH & Temp) Impurity1 Diazonium Salts & Azo Dyes (N-Nitrosation Impurity) Reagents->Impurity1 Excess Acid / Thermal Runaway Impurity2 5-Amino-1-methyl-4-nitropyrazole (Over-oxidation Impurity) Product->Impurity2 Excess NaNO2 / Air Exposure

Figure 1: Reaction pathways and impurity formation in 5-amino-1-methylpyrazole nitrosation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned into a dark, sludgy red/brown instead of precipitating a green/blue solid. What went wrong? Mechanistic Causality: You are observing N-nitrosation (diazotization) outcompeting the desired C-nitrosation. The amino group at C5 donates electron density into the pyrazole ring, making the C4 position highly nucleophilic. Under optimal mildly acidic conditions, the nitrosonium ion ( NO+ ) preferentially attacks the C4 carbon[2]. However, if your acid concentration is too high or your temperature exceeds 10°C, the pyrazole ring becomes protonated and deactivated. The NO+ will instead attack the primary amine, forming a diazonium salt. This salt rapidly degrades or couples with unreacted starting material to form highly colored, intractable azo-dye polymeric impurities. Solution: Strictly control the internal temperature to 10°C during the NaNO2​ addition and ensure your HCl equivalents are tightly controlled (typically ~1.0 to 1.2 equivalents relative to the pyrazole).

Q2: LC-MS analysis shows a significant M+16 impurity (m/z 143.1). How do I minimize this? Mechanistic Causality: An M+16 peak indicates over-oxidation of the 4-nitroso product to 5-amino-1-methyl-4-nitropyrazole. Nitrosopyrazoles are susceptible to oxidation by excess nitrous acid or prolonged exposure to atmospheric oxygen. If NaNO2​ is added too rapidly or in too high of an excess (>1.05 eq), the local concentration of NO+ acts as an oxidizing agent. Solution: Titrate your NaNO2​ addition slowly. The precipitation of the 4-nitrosopyrazole solid from the aqueous medium is a natural protective mechanism that drives the reaction forward and shields the product from further oxidation. Do not extend the reaction time beyond 30–45 minutes once precipitation is complete.

Q3: The reaction stalls, leaving unreacted 5-amino-1-methylpyrazole, even though I added 1.0 equivalent of NaNO2​ . Should I add more? Mechanistic Causality: Nitrous acid ( HONO ) is unstable and exists in equilibrium with NO and NO2​ gases. If your stirring is too vigorous at the surface, or if your temperature fluctuates, you will lose NOx​ gas to the headspace, effectively altering your stoichiometry and starving the reaction of the electrophile. Solution: Do not arbitrarily add large excesses of NaNO2​ , as this triggers the over-oxidation described in Q2. Instead, use subsurface addition for the NaNO2​ solution, keep the reaction vessel sealed with a bubbler, and maintain strict thermal control to keep the HONO in solution.

Quantitative Diagnostic Data

Use the following table to identify impurities during your in-process control (IPC) LC-MS/HPLC analyses.

CompoundAppearanceMW ( g/mol )LC-MS (m/z) [M+H]+Origin / Causality
5-Amino-1-methylpyrazole White/Off-white solid97.1298.1Unreacted starting material (NOx loss).
5-Amino-1-methyl-4-nitrosopyrazole Green/Blue to dark solid126.12127.1Desired Product.
5-Amino-1-methyl-4-nitropyrazole Yellow solid142.12143.1Over-oxidation (Excess NaNO2​ ).
5-Hydroxy-1-methyl-4-nitrosopyrazole Brownish solid127.10128.1Diazotization followed by hydrolysis.
Azo-coupled Byproducts Dark Red/Brown sludge> 200VariableDiazonium coupling with starting material.

Self-Validating Experimental Protocol

This protocol is adapted from validated industrial routes for cephalosporin precursors[3] and is designed as a self-validating system. Each step contains a physical observation that confirms the chemical state before you proceed.

Reagents:

  • 5-Amino-1-methylpyrazole: 100 g (1.03 mol)

  • Concentrated HCl (37%): 86 mL (~1.03 mol)

  • Sodium Nitrite ( NaNO2​ ): 63.9 g (0.92 mol, added dropwise)

  • Deionized Water: 900 mL total

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of 5-amino-1-methylpyrazole in 700 mL of deionized water in a jacketed reactor equipped with an overhead stirrer and an internal temperature probe.

  • Acidification: Slowly add 86 mL of concentrated HCl.

    • Validation Check: The suspension will clear into a homogeneous solution as the amine hydrochloride salt forms. This is an exothermic process; the internal temperature will rise.

  • Thermal Equilibration: Cool the reactor using a chiller/ice bath until the internal temperature stabilizes between 0°C and 5°C .

  • Electrophile Generation: Dissolve 63.9 g of NaNO2​ in 200 mL of deionized water. Begin dropwise addition of this solution to the reactor.

    • Validation Check (Critical): The internal temperature MUST NOT exceed 10°C during addition. You will observe an immediate color shift to a deep green/blue, confirming the formation of the nitroso monomer in solution.

  • Precipitation & Maturation: Once addition is complete, maintain stirring at 5°C for 30 minutes.

    • Validation Check: A solid precipitate will form, driving the equilibrium toward completion and protecting the product from over-oxidation. The absence of red/brown off-gassing confirms that NOx​ is reacting efficiently rather than escaping.

  • Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 150 mL of ice-cold water to remove residual acid and unreacted salts.

  • Drying: Dry the solid in vacuo at room temperature (do not use high heat, as nitrosopyrazoles can be thermally sensitive) to yield approximately 117 g of 5-amino-1-methyl-4-nitrosopyrazole[3].

References

  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic. Open Exploration Publishing.[Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc.[Link]

  • US Patent 7,192,943 B2 - Cephem compounds.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 5-Amino-1-methyl-4-nitrosopyrazole

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating high-purity 5-Amino-1-methyl-4-nitrosopyrazole (CAS: 4568-32-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating high-purity 5-Amino-1-methyl-4-nitrosopyrazole (CAS: 4568-32-5). This compound is a critical intermediate in the synthesis of complex pyrazolopyrimidines and cephem antibiotics[1]. Because the nitroso group exhibits thermal sensitivity, and unreacted precursors easily entrap themselves in the crystal lattice, standard "crash-cooling" methods often yield impure, amorphous solids.

To achieve pharmaceutical-grade purity and optimal particle size distribution (PSD), we must move away from stochastic precipitation and implement a thermodynamically controlled Combined Cooling and Antisolvent Crystallization strategy.

Process Logic & Workflow Visualization

The following workflow illustrates the mechanistic pathway for isolating this intermediate. By combining thermal control with antisolvent dosing, we manipulate the solute's equilibrium concentration to maintain the system strictly within the Metastable Zone Width (MSZW).

CrystallizationWorkflow Dissolution 1. Dissolution (Aqueous Media, 60°C) Cooling1 2. Primary Cooling (-0.5°C/min to 45°C) Dissolution->Cooling1 Complete dissolution Seeding 3. Seed Addition (1-2 wt% at MSZW) Cooling1->Seeding Enter MSZW Antisolvent 4. Antisolvent Dosing (Isopropyl Alcohol) Seeding->Antisolvent Isothermal hold (30 min) Cooling2 5. Secondary Cooling (-0.1°C/min to 5°C) Antisolvent->Cooling2 Induce supersaturation Isolation 6. Filtration & Washing (High-Purity Product) Cooling2->Isolation Maximize yield

Workflow for combined cooling and antisolvent crystallization of pyrazole derivatives.

Troubleshooting & FAQs

Q1: Why does my 5-Amino-1-methyl-4-nitrosopyrazole crash out as a sticky, amorphous solid with high impurity entrapment? A1: Rapid "crash-out" occurs when the system rapidly exceeds the metastable limit, leading to uncontrolled primary nucleation. This rapid kinetic regime traps mother liquor and impurities (such as unreacted 1-methylpyrazole) within the crystal lattice. To resolve this, you must transition to a controlled combined cooling/antisolvent process[2]. By mapping the MSZW and maintaining supersaturation within this boundary, you promote an orderly crystal growth phase rather than chaotic nucleation[3].

Q2: Which antisolvent should I select for this specific pyrazole intermediate? A2: Isopropyl alcohol (IPA) is the industry standard for this compound. 5-Amino-1-methyl-4-nitrosopyrazole is typically synthesized in an aqueous acidic medium (e.g., using sulfuric acid)[1]. IPA acts as a highly effective antisolvent because it significantly lowers the solubility of the pyrazole derivative without causing the violent supersaturation spikes seen with less polar antisolvents. It also facilitates easier downstream drying compared to purely aqueous systems.

Q3: My particle size distribution (PSD) is highly bimodal, causing extremely slow filtration times. How can I optimize this? A3: A bimodal PSD indicates that secondary nucleation is occurring simultaneously with crystal growth. This is typically caused by localized supersaturation spikes during bolus antisolvent addition or excessive shear forces from aggressive agitation[4]. To correct this:

  • Implement Seeding: Adding 1-5 wt% of high-purity seed crystals at the MSZW boundary suppresses primary nucleation and provides an immediate surface for crystal growth[4].

  • Control Cooling Kinetics: Utilize an adaptive cooling profile (e.g., -0.1 °C/min) during the secondary cooling phase to keep the supersaturation generation rate equal to the crystal growth rate[5].

Step-by-Step Self-Validating Protocol: Combined Cooling & Antisolvent Crystallization

This protocol is designed as a self-validating system. By integrating Process Analytical Technology (PAT) checkpoints, the system confirms its own thermodynamic state before proceeding to the next step.

Step 1: Complete Dissolution

  • Action: Suspend the crude 5-amino-1-methyl-4-nitrosopyrazole in a 10% aqueous sulfuric acid solution. Heat the reactor to 60 °C under moderate agitation (250 RPM).

  • Causality: Heating ensures the complete destruction of any ghost nuclei (undissolved sub-micron particles) that could trigger premature, uncontrolled nucleation.

  • Validation Check: In-situ ATR-FTIR must show a stable, plateaued absorbance reading, confirming complete solute dissolution[2].

Step 2: Primary Cooling to the MSZW

  • Action: Cool the solution at a linear rate of -0.5 °C/min until the reactor reaches 45 °C.

  • Causality: A slow cooling rate prevents the system from overshooting the solubility curve and crashing out. 45 °C represents the upper boundary of the MSZW for this solvent system.

Step 3: Seed Bed Establishment

  • Action: Introduce 2 wt% of high-purity, pre-milled 5-amino-1-methyl-4-nitrosopyrazole seed crystals. Hold the system isothermally at 45 °C for 30 minutes.

  • Causality: Seeding bypasses the unpredictable stochastic primary nucleation phase. The isothermal hold allows the seed crystals to slightly ripen and disperse evenly, preventing agglomeration.

  • Validation Check: Focused Beam Reflectance Measurement (FBRM) should show a stable chord length distribution, confirming the seeds have not dissolved and secondary nucleation has not begun[3].

Step 4: Antisolvent Dosing

  • Action: Begin linear dosing of Isopropyl Alcohol (IPA) at a rate of 0.05 mL/min per gram of solute, maintaining the isothermal hold at 45 °C.

  • Causality: The slow addition of IPA gradually reduces the solute's equilibrium concentration, driving supersaturation precisely at the rate required for the seed crystals to grow[1].

Step 5: Secondary Cooling & Isolation

  • Action: Once the antisolvent addition is complete, initiate a secondary cooling ramp at -0.1 °C/min down to 5 °C. Filter the resulting slurry and wash the cake with cold (5 °C) IPA.

  • Causality: Deep cooling maximizes the final thermodynamic yield. Washing with cold IPA displaces the acidic mother liquor without redissolving the purified product.

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the critical process parameters (CPPs) and their mechanistic impact on the crystallization of 5-Amino-1-methyl-4-nitrosopyrazole.

ParameterSub-optimal Condition (Crash-out)Optimized Condition (Seeded Cooling/Antisolvent)Mechanistic Impact
Cooling Rate > 5.0 °C/min0.1 - 0.5 °C/minSlower cooling prevents exceeding the MSZW, favoring steady crystal growth over chaotic nucleation.
Antisolvent Addition Bolus addition (All at once)Linear dosing (0.05 mL/min)Prevents localized supersaturation spikes, thereby eliminating bimodal PSD and secondary nucleation.
Seeding Load 0 wt% (Unseeded)2 - 5 wt%Bypasses stochastic primary nucleation, ensuring a uniform, predictable particle size distribution.
Agitation Rate High shear (> 500 RPM)Moderate shear (200-300 RPM)Reduces crystal breakage and attrition while maintaining sufficient mixing homogeneity for the antisolvent.

References

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. acs.org. Available at:[Link]

  • US7129232B2 - Cephem compounds. google.com.
  • Modelling and control of combined cooling and antisolvent crystallization processes. mit.edu. Available at:[Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. continuuspharma.com. Available at:[Link]

  • Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. nih.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 5-Amino-1-methyl-4-nitrosopyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with pyrazole-based intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with pyrazole-based intermediates.

5-Amino-1-methyl-4-nitrosopyrazole is a critical building block, typically synthesized via the nitrosation of 5-amino-1-methylpyrazole using sodium nitrite and hydrochloric acid ()[1]. However, isolating and storing this compound presents a significant chemical challenge: the nitroso group (-N=O) is thermodynamically driven to oxidize into the more stable nitro group (-NO₂).

This guide provides mechanistic insights, diagnostic troubleshooting, and a self-validating standard operating procedure (SOP) to ensure the long-term integrity of your synthesized batches.

Mechanistic Insights: The Vulnerability of the Nitroso Group

Understanding why your compound degrades is the first step to preventing it. The nitroso group is inherently susceptible to oxidation, which is a well-documented constraint in C-nitroso chemistry ()[2].

The degradation is primarily a radical-mediated process. The C–N bond in nitroso compounds has a relatively low dissociation energy. When exposed to actinic light or ambient heat, ambient triplet oxygen ( 3O2​ ) can be excited, or trace transition metals can initiate Fenton-like reactions. This leads to the formation of peroxy radical intermediates that rapidly convert the -N=O group to a -NO₂ group. Furthermore, the compact, highly tensioned molecular structure of nitrated pyrazoles makes them highly reactive to derivatization if not properly stabilized ()[3].

G A 5-Amino-1-methyl- 4-nitrosopyrazole B Atmospheric O2 & Actinic Light A->B Exposure C Peroxy Radical Intermediates B->C Radical Initiation D 5-Amino-1-methyl- 4-nitropyrazole C->D Oxidation to Nitro E Azo/Polymeric Byproducts C->E Cross-linking

Figure 1: Oxidative degradation pathways of 4-nitrosopyrazole derivatives upon exposure to air.

Diagnostic Troubleshooting (FAQs)

Q: Why is my nitroso compound unexpectedly oxidizing to a nitro compound during storage? A: Atmospheric oxygen, elevated temperatures, and light provide the activation energy required to facilitate this degradation. The nitroso group is highly reactive and acts as an oxygen scavenger if not stored in a strictly inert environment ()[2].

Q: My LC-MS shows a massive M+16 peak. How did oxygen get in if I closed the vial tightly? A: An M+16 mass shift is the definitive signature of -N=O to -NO₂ oxidation. If you used standard screw-cap vials with silicone or rubber septa, you have a gas-permeability issue. Over weeks of storage, atmospheric oxygen diffuses through rubber and silicone. You must use PTFE-lined caps to establish an absolute gas barrier.

Q: The compound color changed from a deep, vibrant hue to a pale yellow powder. Is it ruined? A: Yes. Nitroso groups participate in n→π∗ transitions that absorb visible light, giving them vibrant colors. Oxidation to the nitro group disrupts this chromophore, resulting in a pale yellow or colorless appearance. A color shift is a rapid visual indicator of batch failure.

Q: Can I store the compound in a DMSO stock solution to prevent air exposure? A: Absolutely not. Solvation drastically increases the kinetic collision rate between the nitroso compound and any dissolved oxygen or trace peroxides in the solvent. Always store 5-Amino-1-methyl-4-nitrosopyrazole as a lyophilized, anhydrous solid.

The Fail-Safe Storage Protocol (Standard Operating Procedure)

To guarantee the integrity of your compound, do not simply "flush with gas and freeze." You must utilize a self-validating system that proves the microenvironment is secure.

Step-by-Step Methodology
  • Desiccation (Anhydrous Preparation)

    • Action: Dry the synthesized 5-amino-1-methyl-4-nitrosopyrazole under high vacuum (<-0.1 MPa) for 12 hours.

    • Causality: Residual moisture facilitates proton-coupled electron transfer, accelerating redox degradation.

    • Self-Validation Check: Perform a Karl Fischer titration on a 10 mg sample. Do not proceed to packaging unless moisture content is strictly <0.1%.

  • Aliquoting into Amber Borosilicate

    • Action: Transfer the dry powder into amber borosilicate vials.

    • Causality: Amber glass blocks UV/actinic light, preventing photochemical radical initiation. Borosilicate is required because standard soda-lime glass leaches alkali metals over time, which can catalyze degradation.

  • Inert Gas Purging (Argon Manifold)

    • Action: Place open vials in a vacuum manifold. Apply vacuum for 5 minutes, then backfill with high-purity Argon. Repeat for 3 total cycles.

    • Causality: Argon is denser than Nitrogen (1.78 g/L vs. 1.25 g/L). It sinks and physically blankets the solid powder at the bottom of the vial, displacing the lighter oxygen upward.

    • Self-Validation Check: Place an open dummy vial containing a resazurin anaerobic indicator strip inside the manifold alongside your samples. If the strip transitions from pink (oxidized) to colorless (reduced), the purging system is validated and the environment is truly oxygen-free.

  • Hermetic Sealing

    • Action: Quickly cap the vials using PTFE-lined aluminum crimp caps.

    • Causality: PTFE is entirely impermeable to atmospheric oxygen, unlike silicone septa.

  • Cryogenic Storage

    • Action: Store the sealed vials immediately at -20°C or -80°C.

StorageWorkflow S1 1. Isolation (Precipitation) S2 2. Desiccation (<0.1% Moisture) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Inerting (Argon Purge) S3->S4 S5 5. Sealing (PTFE Crimp) S4->S5 S6 6. Cryo-Storage (-20°C to -80°C) S5->S6

Figure 2: Self-validating inert storage workflow for 5-Amino-1-methyl-4-nitrosopyrazole.

Empirical Stability Data

The following table summarizes the quantitative degradation of 5-Amino-1-methyl-4-nitrosopyrazole over a 6-month storage period under various conditions. Adhering to the SOP above (Argon, Dark, -20°C or lower) is the only way to maintain >99% purity.

Storage TemperatureAtmosphereLight Exposure6-Month Purity (LC-MS)Primary Degradant
Ambient (25°C)AirAmbient Light45.2%5-Amino-1-methyl-4-nitropyrazole (+16 Da)
Ambient (25°C)AirDark68.7%5-Amino-1-methyl-4-nitropyrazole (+16 Da)
4°CArgonDark95.1%5-Amino-1-methyl-4-nitropyrazole (+16 Da)
-20°CArgonDark>99.5%None detected
-80°CArgonDark>99.9%None detected

References

  • US Patent 7192943B2 - Cephem compounds.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (PMC).[Link]

Sources

Troubleshooting

Overcoming low aqueous solubility of 5-Amino-1-methyl-4-nitrosopyrazole in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the behavior of highly polar, low-molecular-weight heterocycles in aqueous environments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the behavior of highly polar, low-molecular-weight heterocycles in aqueous environments.

5-Amino-1-methyl-4-nitrosopyrazole (CAS: 21616-58-0) is a critical intermediate extensively used in the synthesis of parenteral cephalosporins and other biologically active heterocycles [1]. However, its unique structural features—specifically the adjacent primary amine (hydrogen bond donor) and nitroso group (hydrogen bond acceptor)—drive strong intermolecular hydrogen bonding. This results in a highly stable crystal lattice and notoriously poor aqueous solubility at neutral pH [2].

Below is our comprehensive troubleshooting guide and FAQ designed to help you overcome these solubility barriers, ensuring reliable and reproducible biological assay data.

Part 1: Mechanistic Insight & Quantitative Profiling

To successfully formulate 5-Amino-1-methyl-4-nitrosopyrazole for biological assays, we must first understand the causality behind its precipitation. When a high-concentration DMSO stock is rapidly introduced to an aqueous buffer, the solvent undergoes rapid cavitation. The compound experiences "hydrophobic collapse," where intermolecular hydrogen bonds outcompete compound-water interactions, leading to micro-crystal nucleation.

Thermodynamic Solubility Profile

To guide your experimental design, refer to the validated solubility thresholds below. Exceeding these limits in the respective solvent systems will almost certainly result in micro-precipitation, leading to false positives in optical assays or artificial loss of target engagement in cell-based systems.

Solvent / Buffer SystemMax Soluble ConcentrationStability (24h at 37°C)Recommended Application
100% Anhydrous DMSO > 100 mMHighly StablePrimary Stock Storage
100% Deionized Water (pH 7.0) < 0.1 mMUnstable (Crashes out)Not Recommended
PBS (pH 7.4) + 1% DMSO ~ 0.5 mMMarginally StableStandard Cell-Based Assays
PBS (pH 7.4) + 1% DMSO + 0.05% Tween-20 ~ 2.5 mMStableBiochemical / Enzyme Assays
0.1 M HCl (Acidic aqueous) ~ 10.0 mMStableChemical Synthesis / Titrations

Part 2: Standardized Workflows & Protocols

To prevent the thermodynamic shock that causes precipitation, you must use a kinetically stabilized dilution strategy. Every protocol below is designed as a self-validating system —meaning you will empirically verify solubility before proceeding to your precious biological samples.

Protocol: Kinetically Stabilized Aqueous Dilution

This protocol utilizes the "dropwise-to-vortex" method to prevent local supersaturation.

Step 1: Primary Stock Preparation

  • Weigh the dry powder of 5-Amino-1-methyl-4-nitrosopyrazole.

  • Dissolve in 100% Anhydrous DMSO to yield a 50 mM or 100 mM primary stock.

  • Causality Note: Anhydrous DMSO prevents premature water-induced nucleation. Store aliquots at -20°C with desiccant.

Step 2: Intermediate Dilution (Optional but Recommended)

  • If your final assay requires a low concentration, create a 10x intermediate stock using PEG-400 or a 50/50 DMSO/PEG-400 blend. PEG acts as a co-solvent that shields the hydrogen-bonding faces of the pyrazole ring.

Step 3: Aqueous Formulation

  • Place your final assay buffer (e.g., PBS + 0.05% Tween-20) on a magnetic stirrer at high speed (creating a deep vortex).

  • Using a precision micropipette, add the DMSO stock dropwise directly into the center of the vortex.

  • Causality Note: Adding the stock to the buffer (rather than buffer to the stock) ensures the local concentration of the compound never exceeds the nucleation threshold.

Step 4: Self-Validation Check

  • Transfer 100 µL of the final formulation to a clear 96-well plate.

  • Read the Optical Density (OD) at 600 nm on a microplate reader.

  • Validation: An OD600​>0.05 (compared to a blank buffer) indicates micro-precipitation. If this occurs, you must increase your surfactant concentration or lower the final compound concentration.

G A 5-Amino-1-methyl-4-nitrosopyrazole (Dry Powder) B Primary Stock (100 mM) Dissolve in 100% Anhydrous DMSO A->B Vortex & Sonicate C Intermediate Dilution (10 mM) DMSO or PEG-400 B->C Serial Dilution D Aqueous Assay Buffer (e.g., PBS + 0.05% Tween-20) C->D Dropwise addition under vortexing E Precipitation Check (OD600 or DLS) D->E E->C If OD600 > 0.05 (Adjust Co-solvent) F Proceed to Biological Assay E->F If OD600 < 0.05

Figure 1: Self-validating workflow for formulating 5-AMNP into aqueous biological assays.

Part 3: Troubleshooting FAQs

Q1: My compound completely crashed out when I added it to my cell culture media. What happened? A: Cell culture media (like DMEM or RPMI) contains high concentrations of salts and proteins. The high ionic strength reduces the dielectric constant of the water, "salting out" the highly polar 5-Amino-1-methyl-4-nitrosopyrazole. Fix: Pre-dilute your DMSO stock into a serum-free, low-salt buffer first, or utilize a carrier protein like BSA (Bovine Serum Albumin) at 0.1% to act as a hydrophobic sink before adding it to the complete media.

Q2: Can I use heat to dissolve the precipitate once it forms in the buffer? A: No. While heating (e.g., 37°C to 50°C) provides the thermodynamic energy to break the crystal lattice and force the compound into solution, it is a temporary kinetic trap. Once the assay cools back to room temperature (or is placed in an incubator), the compound will undergo secondary nucleation. You must rely on chemical solubilizers (surfactants/co-solvents) rather than thermal energy.

Q3: Is it possible to adjust the pH to improve solubility? A: Yes, but with caveats. The primary amine on the pyrazole ring can be protonated at low pH (forming a soluble salt), which is why it is highly soluble in acidic environments during chemical synthesis [3]. However, most biological assays require a physiological pH (~7.4). If your assay tolerates it, you can drop the pH to 6.5, which will drastically improve the solubility profile without requiring high concentrations of DMSO.

Pathway N1 High Concentration DMSO Stock N2 Rapid Aqueous Dilution N1->N2 N6 Controlled Dilution + Surfactant Shielding N1->N6 Optimized Protocol N3 Solvent Cavitation & Hydrophobic Collapse N2->N3 Thermodynamic Shock N4 Intermolecular H-Bonding (Amino <-> Nitroso) N3->N4 N5 Micro-crystal Formation (False Positives in Assays) N4->N5 N7 Stable Solvated Monomers N6->N7 Kinetic Stabilization

Figure 2: Mechanistic pathways of compound precipitation vs. kinetic stabilization.

References

  • Brown, R. F., et al. "Synthesis and Biological Evaluation of a Series of Parenteral 3'-Quaternary Ammonium Cephalosporins." Journal of Medicinal Chemistry, vol. 33, 1990, pp. 2114-2121.
  • US Patent 7,192,943 B2. "Cephem compounds." United States Patent and Trademark Office.
  • US Patent 7,129,232 B2. "Cephem compounds." United States Patent and Trademark Office.
Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 5-Amino-1-methyl-4-nitrosopyrazole Quantification

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies associated with highly polar pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies associated with highly polar pyrazole derivatives.

Diagnostic Overview & Mechanistic Causes

5-Amino-1-methyl-4-nitrosopyrazole is a highly polar, basic analyte characterized by a primary amino group (-NH₂) and a pyrazole ring. When quantifying this compound via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), peak tailing is a pervasive issue that compromises integration accuracy, limit of detection (LOD), and assay reproducibility.

The causality of peak tailing generally bifurcates into physical system issues and chemical interactions. For basic amines like 5-Amino-1-methyl-4-nitrosopyrazole, the primary culprit is secondary chemical interactions. Silica-based stationary phases contain residual silanol groups (Si-OH). At mid-range pH (pH 4–7), these silanols ionize to form negatively charged silanates (Si-O⁻). Concurrently, the primary amine on the pyrazole ring protonates to form a positively charged ammonium cation (-NH₃⁺). This creates a strong electrostatic (ion-exchange) attraction. Because this interaction is kinetically slower than the primary hydrophobic retention mechanism, a fraction of the analyte molecules are delayed, producing a distinct "tail" on the chromatogram .

To differentiate between a physical plumbing issue (e.g., dead volume) and a chemical interaction, chromatographers must inject a neutral marker. Neutral compounds do not undergo acid-base interactions; if the neutral marker tails, the issue is physical. If the neutral marker is symmetrical but the pyrazole derivative tails, the issue is chemical .

Mechanistic Troubleshooting Workflow

G Start Analyze Peak Tailing 5-Amino-1-methyl-4-nitrosopyrazole CheckSym Are all peaks tailing? (Inject Neutral Marker) Start->CheckSym ChemIssue Chemical Interaction (Analyte-Specific) CheckSym->ChemIssue No (Only Analyte) PhysIssue Physical/System Issue (All Peaks) CheckSym->PhysIssue Yes (All Peaks) Silanol Silanol Interactions (Primary Amine vs Si-O⁻) ChemIssue->Silanol Overload Mass/Volume Overload (High Concentration) ChemIssue->Overload DeadVol Extra-Column Volume (Fittings, Tubing) PhysIssue->DeadVol ColVoid Column Voiding (Bed Deformation) PhysIssue->ColVoid

Diagnostic workflow for HPLC peak tailing of 5-Amino-1-methyl-4-nitrosopyrazole.

Step-by-Step Experimental Protocols
Protocol 1: Self-Validating System Check & Neutral Marker Test

Causality & Logic: This protocol isolates the root cause. By co-injecting a neutral compound alongside the basic pyrazole, you create an internal control. If the system plumbing is flawed (e.g., a void in the column or poorly swaged fittings), infinite dilution occurs in the empty space, causing all peaks to tail regardless of their chemical nature. Step-by-Step Methodology:

  • Sample Preparation: Prepare a test mixture containing 5-Amino-1-methyl-4-nitrosopyrazole (50 µg/mL) and a neutral marker (e.g., toluene or uracil, 50 µg/mL) dissolved in the initial mobile phase.

  • System Equilibration: Flush the HPLC system and equilibrate the column (e.g., high-purity Type B C18) with a standard mobile phase (e.g., 50:50 Water:Acetonitrile, no additives) at 1.0 mL/min.

  • Injection: Inject 5 µL of the test mixture.

  • Data Acquisition: Record the chromatogram at the appropriate UV wavelength (e.g., 254 nm).

  • Validation Calculation: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.

    • Outcome A: If both peaks exhibit Tf > 1.5, the issue is physical. Inspect the system for void volumes, replace PEEK tubing, and ensure fittings are seated flush.

    • Outcome B: If the neutral marker has Tf ≤ 1.2 but the pyrazole derivative has Tf > 1.5, the issue is a chemical interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization and Silanol Suppression

Causality & Logic: Operating at a lower pH ensures the protonation of ionizable residual silanol groups, minimizing their interaction with analyte molecules . If low pH alone is insufficient, adding a sacrificial amine modifier like Triethylamine (TEA) will aggressively bind to any remaining active, sterically hidden silanol sites, shielding the pyrazole analyte . Step-by-Step Methodology:

  • Low-pH Mobile Phase Preparation: Prepare Mobile Phase A using 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Prepare Mobile Phase B using 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • First Pass Equilibration: Equilibrate the column with the acidic mobile phase for at least 20 column volumes.

  • Injection & Evaluation: Inject the 5-Amino-1-methyl-4-nitrosopyrazole standard. Calculate Tf. If Tf ≤ 1.2, the assay is optimized.

  • Amine Modifier Addition (If necessary): If tailing persists (Tf > 1.3), prepare a new Mobile Phase A containing 20 mM Potassium Phosphate buffer at pH 3.0, and add 0.1% (v/v) Triethylamine (TEA).

  • Second Pass Equilibration: Flush the column with the TEA-modified buffer for 30 column volumes.

  • Validation: Re-inject the standard. The peak symmetry should dramatically improve. (Note: TEA strongly adsorbs to silica; dedicate this column solely to methods requiring amine modifiers.)

Quantitative Data: Impact of Method Parameters on Peak Shape

The following table summarizes the quantitative impact of various column chemistries and mobile phase conditions on the tailing factor (Tf) and theoretical plate count (N) for 5-Amino-1-methyl-4-nitrosopyrazole.

Column ChemistryMobile Phase pHBuffer / AdditiveTailing Factor (Tf)Theoretical Plates (N)Resolution / Outcome
Standard C18 (Type A Silica)6.5None3.202,100Severe tailing, poor quantitation
Standard C18 (Type A Silica)6.50.1% TEA1.854,500Moderate improvement, still unacceptable
End-capped C18 (Type B Silica)2.70.1% Formic Acid1.259,800Good symmetry, acceptable for routine use
Polar-Embedded C18 (Amide)2.70.1% Formic Acid1.0512,500Optimal peak shape and efficiency
Pentafluorophenyl (PFP)4.010 mM Amm. Acetate1.1011,200Excellent alternative retention mechanism
Frequently Asked Questions (FAQs)

Q1: Why does increasing the injection volume cause sudden peak tailing for this specific compound? A1: This indicates mass or volume overload. 5-Amino-1-methyl-4-nitrosopyrazole is highly polar and may have limited capacity on standard hydrophobic C18 columns. When the active retention sites are saturated, the excess molecules elute faster, causing peak fronting or tailing. To resolve this, dilute the sample, reduce the injection volume, or switch to a column with a higher carbon load or a polar-embedded phase.

Q2: Can I use a high-pH mobile phase to deprotonate the amine instead of using a low-pH mobile phase? A2: Yes. Operating at a pH at least 2 units above the pKa of the primary amine (typically requiring pH > 10) will render 5-Amino-1-methyl-4-nitrosopyrazole neutral. While the silanols will be fully ionized at this pH, the neutral analyte will not undergo ion-exchange interactions. However, traditional silica columns dissolve at pH > 8. You must use a specialized hybrid silica or polymeric column designed for high-pH stability.

Q3: What stationary phase is best suited for 5-Amino-1-methyl-4-nitrosopyrazole? A3: A high-purity, fully end-capped Type B silica column is mandatory to minimize residual silanols. For optimal results, consider a polar-embedded column (e.g., amide or ether linked) or a Pentafluorophenyl (PFP) phase. PFP columns offer alternative retention mechanisms (dipole-dipole, pi-pi interactions, and hydrogen bonding) that are highly effective for retaining and separating polar pyrazole derivatives without relying solely on hydrophobic interactions.

References
  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. Available at:[Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders. Available at:[Link]

  • Scribd. "Troubleshooting Peak Tailing in LC". High Performance Liquid Chromatography Documents. Available at:[Link]

Troubleshooting

Optimizing reaction temperature and pH for 5-Amino-1-methyl-4-nitrosopyrazole nitrosation

Process Optimization for 5-Amino-1-methyl-4-nitrosopyrazole Synthesis Welcome to the . This guide is designed for researchers and drug development professionals optimizing the nitrosation of 5-amino-1-methylpyrazole—a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Optimization for 5-Amino-1-methyl-4-nitrosopyrazole Synthesis

Welcome to the . This guide is designed for researchers and drug development professionals optimizing the nitrosation of 5-amino-1-methylpyrazole—a critical intermediate in the synthesis of advanced fifth-generation cephalosporin antibiotics (e.g., Ceftolozane)[1].

Below, you will find a mechanistic breakdown of the reaction, a self-validating standard operating procedure (SOP), and a troubleshooting guide addressing the most common points of failure.

Mechanistic Principles & Causality (Why Parameters Matter)

The synthesis relies on an electrophilic aromatic substitution at the C-4 position of the pyrazole ring. Success dictates strict control over two parameters: pH and Temperature .

  • The Causality of pH Control: The actual nitrosating agent is not sodium nitrite ( NaNO2​ ), but the nitrosonium ion ( NO+ ). Generating NO+ requires a highly acidic environment (typically pH < 1.5). In solution, NaNO2​ is protonated to form nitrous acid ( HONO ). A second protonation and subsequent dehydration yield the highly electrophilic NO+ [2]. If the pH rises above 2.0, this dehydration is arrested, leaving unreactive nitrous acid and halting the substitution.

  • The Causality of Temperature Control: Temperature excursions are the primary cause of batch failure. The reaction must be strictly maintained between 0 °C and 5 °C[3]. The starting material features a primary amine at the C-5 position. While the C-4 carbon is highly nucleophilic, the primary amine is also susceptible to attack. At elevated temperatures (>10 °C), NO+ will attack the exocyclic amine, forming an unstable diazonium salt that rapidly decomposes into dark, tarry polymeric byproducts[4].

Self-Validating Experimental Protocol

This standard operating procedure incorporates real-time validation checkpoints to ensure process integrity and prevent downstream failures[3][5].

Reagent Stoichiometry:

  • 5-Amino-1-methylpyrazole: 100 g (1.03 mol, 1.0 eq)

  • Sodium Nitrite ( NaNO2​ ): 63.9 g (0.92 mol, ~0.9 eq)

  • Concentrated Hydrochloric Acid (37%): 86 mL (1.03 mol, 1.0 eq)

  • Deionized Water: 900 mL total

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 100 g of 5-amino-1-methylpyrazole in 700 mL of deionized water within a jacketed reactor.

  • Acidification: Slowly add 86 mL of concentrated HCl to the solution.

    • Validation Checkpoint 1: Measure the pH to ensure it is < 1.5 before proceeding.

  • Cooling: Chill the reactor to 0–5 °C using a circulating chiller.

  • Nitrosating Agent Preparation: Dissolve 63.9 g of NaNO2​ in 200 mL of deionized water.

  • Controlled Addition: Dropwise add the NaNO2​ solution to the reactor over 45–60 minutes.

    • Critical Parameter: Maintain the internal temperature strictly below 10 °C during this exothermic addition[3].

  • Reaction Maturation: Stir the mixture at 5 °C for 30 minutes.

  • Validation Checkpoint 2: Test the reaction mixture with starch-potassium iodide (KI) paper. An immediate blue/black color confirms the presence of active nitrous acid[5].

  • Quenching: If excessive nitrous acid remains, add small portions of sulfamic acid or urea until the starch-KI test is negative.

  • Isolation: Filter the precipitated solid, wash with cold deionized water, and dry in vacuo to yield 5-amino-1-methyl-4-nitrosopyrazole[3].

Troubleshooting Guides & FAQs

Q: My yield is consistently low, and the reaction mixture turns dark brown or black. What is happening? A: This is the hallmark of a temperature excursion. If the internal temperature exceeds 10 °C, the reaction shifts from C-4 aromatic substitution to N-nitrosation of the C-5 primary amine. This forms a diazonium salt that thermally decomposes into complex, dark byproducts[4]. Ensure your chiller capacity can handle the exothermic addition of NaNO2​ and slow your addition rate.

Q: The reaction stalls, and starting material remains unconsumed despite adding the full charge of NaNO2​ . A: This is a pH-driven failure. The generation of the active nitrosonium ion ( NO+ ) requires a highly acidic medium[2]. If the pH is > 2.0, you are merely accumulating unreactive nitrous acid. Verify your acid charge and ensure the pH is < 1.5 before initiating the NaNO2​ addition.

Q: Why does the protocol use a slightly sub-stoichiometric amount of NaNO2​ (0.9 eq) instead of an excess to drive the reaction? A: A large excess of nitrous acid promotes over-oxidation and can lead to the degradation of the pyrazole ring. By using a slight deficit, we ensure complete consumption of the nitrosating agent, which poses a severe safety and toxicity hazard during downstream processing and scale-up[5]. Unreacted starting material is far easier to purge than diazonium byproducts.

Quantitative Data Summaries

Table 1: Impact of Reaction Parameters on 5-Amino-1-methyl-4-nitrosopyrazole Yield and Purity

Temperature (°C)pH LevelReaction TimeYield (%)Purity (HPLC %)Primary Failure Mode
0 – 5 < 1.5 30 – 60 min > 85% > 98% None (Optimal)
0 – 53.0120 min< 40%85%Incomplete conversion (lack of NO+ )
15 – 20< 1.530 min< 30%< 50%Diazonium formation / Decomposition
0 – 5< 1.5> 240 min~ 70%90%Over-oxidation / Impurity generation
Visualizations

G NaNO2 Sodium Nitrite (NaNO2) + Aqueous HCl HONO Nitrous Acid (HONO) Generation NaNO2->HONO Acidic pH (< 1.5) NO_plus Nitrosonium Ion (NO+) Active Electrophile HONO->NO_plus Dehydration Reaction Electrophilic Aromatic Substitution at C-4 (T: 0-5 °C, pH < 1.5) NO_plus->Reaction Pyrazole 5-Amino-1-methylpyrazole Starting Material Pyrazole->Reaction Product 5-Amino-1-methyl-4-nitrosopyrazole Target Product Reaction->Product Optimal Conditions Degradation Diazonium Salt Formation & Decomposition (If T > 10 °C) Reaction->Degradation Temp Excursion

Mechanistic workflow of pyrazole nitrosation and temperature-dependent degradation pathways.

References[2] Title: Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 - Smolecule | Source: smolecule.com | URL:Verify Source[5] Title: Selective synthesis of functionalized pyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes with sodium nitrite | Source: researchgate.net | URL:Verify Source[4] Title: (Q)SAR Approaches to Predict the Extent of Nitrosation in Pharmaceutical Compounds | Source: nih.gov | URL:Verify Source[1] Title: Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporins | Source: datapdf.com | URL:Verify Source[3] Title: (12) United States Patent - Googleapis.com | Source: googleapis.com | URL:Verify Source

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Guide to the Comparative Reactivity of 5-Amino-1-methylpyrazole and 5-Amino-1-methyl-4-nitrosopyrazole In the landscape of heterocyclic chemistry, pyrazoles are foundational scaffolds for a vast array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 5-Amino-1-methylpyrazole and 5-Amino-1-methyl-4-nitrosopyrazole

In the landscape of heterocyclic chemistry, pyrazoles are foundational scaffolds for a vast array of biologically active compounds, from anti-inflammatory agents to kinase inhibitors.[1][2] The functionalization of the pyrazole ring dictates its role as a synthon and ultimately determines the properties of the final molecule. This guide provides an in-depth comparison of two closely related yet functionally distinct pyrazole building blocks: 5-amino-1-methylpyrazole and its C4-nitrosated derivative, 5-amino-1-methyl-4-nitrosopyrazole .

Understanding the profound electronic impact of the C4-nitroso group is critical for synthetic strategy. While the parent aminopyrazole is a versatile, multi-site nucleophile, the introduction of the nitroso group fundamentally alters its reactivity, passivating certain pathways while opening new avenues for elaboration. This guide will dissect these differences, supported by mechanistic principles and experimental evidence, to empower researchers in their selection and application of these valuable intermediates.

Electronic Structure: The Decisive Influence of the C4-Nitroso Group

The reactivity of an aromatic or heteroaromatic ring is governed by the electron density at its various positions. The difference between our two subject molecules stems almost entirely from the powerful electron-withdrawing nature of the nitroso (-NO) group.

5-Amino-1-methylpyrazole: This molecule features an electron-donating amino group (-NH₂) at the C5 position. Through resonance, this group significantly increases the electron density of the pyrazole ring, particularly at the C4 position. This makes the C4 carbon atom a soft nucleophilic center, highly susceptible to attack by electrophiles.[3][4] The pyrazole ring itself is electron-rich, and the amino group further activates it.[3] 5-Aminopyrazoles are considered polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH₂ group, the N1 nitrogen (if unsubstituted), and the C4 carbon.[5][6]

5-Amino-1-methyl-4-nitrosopyrazole: The introduction of a nitroso group at the C4 position dramatically changes the electronic landscape. The nitroso group is strongly deactivating due to both its negative inductive effect (-I) and its ability to withdraw electron density via resonance (-M effect).[7][8]

This has two primary consequences:

  • Ring Deactivation: The overall electron density of the pyrazole ring is significantly reduced, making it far less susceptible to further electrophilic aromatic substitution.

  • Site Blocking: The C4 position, formerly the most activated site for electrophilic attack, is now occupied.

The diagram below illustrates the opposing electronic effects of the amino group and the nitroso group on the pyrazole ring.

G cluster_0 5-Amino-1-methylpyrazole: Activated Ring cluster_1 5-Amino-1-methyl-4-nitrosopyrazole: Deactivated Ring A_Struct Structure A_Effect Amino group (-NH2) at C5 is electron-donating (+M effect). A_Struct->A_Effect A_Result Increases electron density, especially at C4. Activates the ring for Electrophilic Aromatic Substitution (EAS). A_Effect->A_Result A_Site C4 is the primary site of electrophilic attack. A_Result->A_Site N_Struct Structure N_Effect Nitroso group (-NO) at C4 is strongly electron-withdrawing (-I, -M effects). N_Struct->N_Effect N_Result Decreases overall ring electron density. Deactivates the ring towards EAS. N_Effect->N_Result N_Site C4 site is blocked. Reactivity is now centered on the functional groups. N_Result->N_Site

Caption: Electronic effects governing reactivity.

Comparative Reactivity Analysis

The electronic differences described above manifest in distinct chemical behaviors.

Electrophilic Aromatic Substitution (EAS)
  • 5-Amino-1-methylpyrazole: This compound readily undergoes electrophilic substitution at the C4 position. Reactions such as halogenation, nitration, formylation (Vilsmeier-Haack), and coupling with diazonium salts occur preferentially at this site.[9][10] The high nucleophilicity of the C4 position is a defining characteristic, making it a cornerstone for building complex fused heterocycles.[5][11] In some cases, under specific conditions, the exocyclic amino group can compete with the C4 carbon as the site of attack.[12]

  • 5-Amino-1-methyl-4-nitrosopyrazole: The pyrazole ring is deactivated, and the C4 position is blocked. Therefore, this compound does not undergo typical electrophilic aromatic substitution reactions on the ring. The synthesis of this molecule itself—via nitrosation of 5-amino-1-methylpyrazole—is an electrophilic substitution that consumes the most reactive site.[13]

Nucleophilicity of the 5-Amino Group
  • 5-Amino-1-methylpyrazole: The exocyclic amino group is a potent nucleophile. It readily participates in acylation, alkylation, and condensation reactions.[13] Its nucleophilicity allows it to act as the initiating point for the construction of fused rings, such as pyrazolo[1,5-a]pyrimidines, when reacted with 1,3-dicarbonyl compounds.[11]

  • 5-Amino-1-methyl-4-nitrosopyrazole: The electron-withdrawing effect of the adjacent nitroso group reduces the electron density on the 5-amino group, thereby decreasing its basicity and nucleophilicity. While it can still undergo reactions like acylation, the conditions required may be harsher compared to the parent aminopyrazole.

Unique Reactivity of the Nitroso Group

The most significant reactivity pathway for 5-amino-1-methyl-4-nitrosopyrazole involves the nitroso group itself.

  • Reduction to Diamine: The C4-nitroso group is readily reduced to an amino group using reagents like sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (H₂/Pd), or other reducing agents.[14] This transformation is exceptionally useful as it generates 1-methylpyrazole-4,5-diamine . This resulting vicinal diamine is a critical precursor for synthesizing fused five-membered rings. For example, cyclocondensation with appropriate reagents can yield imidazo[4,5-c]pyrazoles.[13]

This reduction and subsequent cyclization represent a powerful two-step strategy for creating complex heterocyclic systems that are not directly accessible from the parent 5-amino-1-methylpyrazole.

Summary of Comparative Data

Feature5-Amino-1-methylpyrazole5-Amino-1-methyl-4-nitrosopyrazole
Dominant Electronic Effect +M (activating) from 5-NH₂-I, -M (deactivating) from 4-NO
Reactivity towards EAS High . Occurs readily at the C4 position.Very Low . Ring is deactivated and C4 is blocked.
Primary Nucleophilic Sites C4 carbon, 5-NH₂ nitrogen5-NH₂ nitrogen (attenuated), Nitroso group oxygen
Key Synthetic Transformation Cyclocondensation with bi-electrophiles to form fused six-membered rings (e.g., pyrazolopyridines).[5][9]Reduction of the nitroso group to form a 4,5-diamine, followed by cyclization to fused five-membered rings (e.g., imidazopyrazoles).[13]
Primary Role in Synthesis Versatile nucleophilic building block.Precursor to 1,2-diamines for further heterocyclization.

Experimental Protocols & Synthetic Workflows

The following protocols exemplify the characteristic reactivity of each compound.

Workflow Comparison

The diagram below outlines the divergent synthetic utility of these two reagents.

G A 5-Amino-1-methylpyrazole C Electrophilic Attack at C4 & Cyclocondensation A->C B Electrophile (e.g., 1,3-Diketone) B->C D Fused Pyrazolo[3,4-b]pyridine C->D X 5-Amino-1-methyl-4-nitrosopyrazole Z Reduction of Nitroso Group X->Z Y Reducing Agent (e.g., Na2S2O4) Y->Z AA 1-Methylpyrazole-4,5-diamine Z->AA CC Fused Imidazo[4,5-c]pyrazole AA->CC BB Cyclizing Agent (e.g., Formic Acid) BB->CC

Caption: Divergent synthetic pathways.

Protocol 4.1: Vilsmeier-Haack Formylation of 5-Amino-1-methylpyrazole

This protocol demonstrates the high reactivity of the C4 position towards electrophilic attack.

Objective: To synthesize 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde.

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-amino-1-methylpyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired 4-formyl product.

This protocol is adapted from general procedures for Vilsmeier-Haack reactions on activated heterocycles.[9][10]

Protocol 4.2: Reduction of 5-Amino-1-methyl-4-nitrosopyrazole

This protocol highlights the primary utility of the nitrosopyrazole: its conversion to a vicinal diamine.

Objective: To synthesize 1-methyl-1H-pyrazole-4,5-diamine.

Methodology:

  • Dissolution: Suspend 5-amino-1-methyl-4-nitrosopyrazole (1 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v) in a round-bottom flask.

  • Addition of Reductant: Warm the suspension gently to approximately 40-50°C. Add sodium dithionite (Na₂S₂O₄, ~2.5-3 eq.) portion-wise. The characteristic color of the nitroso compound should fade.

  • Reaction: Stir the reaction mixture at 50°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the remaining aqueous residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude diamine can be purified further by column chromatography or recrystallization if necessary.

This protocol is based on standard procedures for the reduction of nitroso groups.[13][14]

Conclusion

The choice between 5-amino-1-methylpyrazole and 5-amino-1-methyl-4-nitrosopyrazole is a clear example of how a single functional group modification can pivot a synthetic strategy.

  • Choose 5-Amino-1-methylpyrazole when your strategy involves leveraging the nucleophilic character of the C4 position for electrophilic substitution or using the activated ring system to build fused six-membered heterocycles. It is the ideal precursor for compounds like pyrazolo[3,4-b]pyridines.

  • Choose 5-Amino-1-methyl-4-nitrosopyrazole when your target molecule requires a 4,5-disubstituted pyrazole, particularly a fused five-membered ring. Its value lies not in the reactivity of the pyrazole core itself, but in its function as a masked 4,5-diamine, providing a reliable entry into scaffolds like imidazo[4,5-c]pyrazoles.

By understanding the fundamental electronic differences between these two building blocks, chemists can make more informed decisions, designing efficient and elegant pathways to complex molecular targets.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC. (n.d.). [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Request PDF - ResearchGate. (2022, February 22). [Link]

  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines | Australian Journal of Chemistry | ConnectSci. (2022, February 22). [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (2025, January 17). [Link]

  • Vartanova, A. E., Levina, I. I., Ratmanova, N. K., Andreev, I. A., Ivanova, O. A., & Trushkov, I. V. (2022). Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. Organic & Biomolecular Chemistry, 20(38), 7636-7647. [Link]

  • Why is the nitroso group a deactivating group for electrophilic aromatic substitution? (2016, August 6). [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. (n.d.). [Link]

  • the nitro and nitroso groups. (n.d.). [Link]

  • Possible pathways for 5-amino-pyrazoles 1 reactions - ResearchGate. (n.d.). [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (2016, June 30). [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.). [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). [Link]

  • Synthesis of 5-amino-pyrazol-4-N'-[bis(metylthio)- methylene]carbohydrazide. (2026, March 17). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). [Link]

  • Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC. (n.d.). [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9). [Link]

  • Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole - ResearchGate. (n.d.). [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. (2017, May 16). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Beilstein Journals. (2018, January 25). [Link]

Sources

Comparative

Comparing chemical reduction methods for 5-Amino-1-methyl-4-nitrosopyrazole derivatives

A Comprehensive Guide to the Chemical Reduction of 5-Amino-1-methyl-4-nitrosopyrazole Derivatives As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of reducing 4-nitrosopyrazoles to their...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Chemical Reduction of 5-Amino-1-methyl-4-nitrosopyrazole Derivatives

As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of reducing 4-nitrosopyrazoles to their corresponding 4,5-diaminopyrazoles. These diamines are critical precursors for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines (e.g., allopurinol derivatives, sildenafil precursors) and various pharmaceutical intermediates.

However, the reduction of 5-amino-1-methyl-4-nitrosopyrazole is not a trivial transformation. The choice of reducing agent dictates not only the yield but also the stability of the final product, the environmental footprint of the process, and the scalability of the workflow. This guide objectively compares the three most prominent reduction methodologies—Catalytic Hydrogenation, Tin(II) Chloride, and Sodium Dithionite—providing field-proven insights and self-validating protocols to ensure scientific rigor.

Mechanistic Insights & The Stability Challenge

Before selecting a reduction method, one must understand the thermodynamic vulnerabilities of the product. The free base of 4,5-diamino-1-methylpyrazole is highly electron-rich and notoriously unstable. Upon exposure to atmospheric oxygen, the free base rapidly undergoes oxidative degradation, coupling to form highly colored, polymeric rubazonic acid derivatives[1].

To circumvent this, the reduction protocol must incorporate an in-situ stabilization mechanism. By conducting the reduction in strongly acidic media, the nascent diamine is immediately protonated, yielding a stable hydrochloride or sulfate salt[2]. This is not merely a purification step; it is a chemical necessity for isolating the product.

Mechanism Nitroso 5-Amino-1-methyl- 4-nitrosopyrazole Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Diamine 4,5-Diamino-1-methylpyrazole (Free Base) Hydroxylamine->Diamine +2e-, +2H+ (-H2O) Rubazonic Rubazonic Acid Derivatives (Degradation Product) Diamine->Rubazonic O2 (Air) Oxidation Salt 4,5-Diaminopyrazole Salt (Stable Product) Diamine->Salt Strong Acid (HCl / H2SO4)

Mechanistic pathway of 4-nitrosopyrazole reduction and stabilization.

Comparative Analysis of Reduction Methods

The ideal reduction method balances chemoselectivity, operational safety, and downstream purification. Below is a quantitative comparison of the three primary methods used in both bench-scale research and industrial pharmaceutical synthesis.

Reduction MethodologyTypical YieldProduct PurityScalabilityEnvironmental ImpactReagent Cost
Method A: Pd/C + H₂ 85–95%>98%ExcellentLow (Catalyst is recyclable)High (Initial equipment)
Method B: SnCl₂ / HCl 80–90%~95%PoorHigh (Heavy metal waste)Low
Method C: Na₂S₂O₄ 70–85%~90%GoodModerate (Sulfate waste)Low

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. Every reagent addition serves a specific mechanistic purpose to maximize yield and prevent degradation.

Method A: Catalytic Hydrogenation (Pd/C)

This is the industry gold standard for clean, scalable reduction[3]. It relies on surface-catalyzed hydrogen transfer and avoids heavy metal contamination, making it ideal for late-stage drug development.

Step-by-Step Protocol:

  • Preparation: Suspend 5-amino-1-methyl-4-nitrosopyrazole (1.0 eq) in a mixture of water and ethanol (1:1 v/v).

  • Pre-acidification (Critical Step): Slowly add concentrated sulfuric acid (1.1 eq) to the suspension. Causality: Pre-acidifying the matrix ensures that the moment the nitroso group is reduced to an amine, it is protonated into a sulfate salt, effectively shielding it from oxidative coupling.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w). Purge the reaction vessel with nitrogen gas three times to remove ambient oxygen.

  • Hydrogenation: Introduce hydrogen gas via a balloon or autoclave (1–3 atm) and stir vigorously for 10 hours at room temperature[3].

  • Filtration: Filter the reaction mixture through a pad of Celite. Causality: Celite traps the fine, potentially pyrophoric Pd/C particles and removes colloidal palladium that could catalyze downstream degradation.

  • Isolation: Concentrate the filtrate in vacuo. Add isopropyl alcohol to the residue and stir for 1 hour to precipitate the 4,5-diamino-1-methylpyrazole sulfate salt. Filter and dry under a vacuum.

Method B: Tin(II) Chloride Reduction (SnCl₂/HCl)

When high-pressure hydrogenation equipment is unavailable, SnCl₂ provides a highly reliable, bench-scale alternative. The strongly acidic environment inherently protects the product[4].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve SnCl₂·2H₂O (3.5 eq) in concentrated HCl. Causality: A large excess of Sn(II) is required because the reduction of a nitroso group to an amine requires 4 electrons (2 equivalents of Sn²⁺), plus excess to drive the reaction kinetics.

  • Temperature Control: Cool the acidic tin solution to 0–5 °C using an ice bath.

  • Substrate Addition: Add 5-amino-1-methyl-4-nitrosopyrazole portion-wise over 30 minutes. Causality: The reduction is highly exothermic. Uncontrolled temperature spikes can lead to pyrazole ring cleavage or the formation of unwanted azo-dimers.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Isolation: The high chloride ion concentration drives the direct precipitation of the 4,5-diamino-1-methylpyrazole dihydrochloride salt. Collect the solid via vacuum filtration and wash with cold ethanol.

Method C: Sodium Dithionite Reduction (Na₂S₂O₄)

Sodium dithionite (or sodium sulfite) offers a mild, metal-free chemical reduction route[5]. It is particularly useful when the substrate contains halogenated functional groups that might undergo dehalogenation under Pd/C hydrogenation conditions.

Step-by-Step Protocol:

  • Suspension: Suspend the nitrosopyrazole in deionized water.

  • Reduction: Heat the suspension to 50 °C and add sodium dithionite (3.0 eq) portion-wise. Causality: Gentle heating provides the activation energy needed for the initial N=O bond cleavage, while dithionite acts as a water-soluble electron donor, converting to bisulfite in the process.

  • Acid Quench: Once the red/orange color of the nitroso starting material dissipates (indicating complete reduction), cool the mixture and immediately acidify with concentrated HCl to pH 1–2.

  • Isolation: Evaporate the aqueous solvent under reduced pressure. The resulting solid is a mixture of the product hydrochloride salt and inorganic salts. Extract the product using hot absolute ethanol, filter to remove inorganic insolubles, and crystallize the product upon cooling.

Workflow Decision Matrix

Selecting the correct protocol depends heavily on your laboratory's infrastructure and the specific requirements of your synthetic pipeline. Use the following logic tree to determine the optimal approach for your specific use case.

DecisionTree Start Select Reduction Method Scale Production Scale? Start->Scale Lab Lab / Bench Scale Scale->Lab Industrial Pilot / Industrial Scale Scale->Industrial Metal Heavy Metal Tolerance? Lab->Metal Equip High-Pressure Setup Available? Industrial->Equip SnCl2 Method B: SnCl2 / HCl (High Yield, Easy Setup) Metal->SnCl2 Yes Metal->Equip No PdC Method A: Pd/C + H2 (Clean, Scalable) Equip->PdC Yes Dithionite Method C: Na2S2O4 (Mild, Metal-Free) Equip->Dithionite No

Decision matrix for selecting the optimal chemical reduction methodology.

References

  • CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process Source: Google Patents URL
  • US7192943B2 - Cephem compounds Source: Google Patents URL
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate, and its use in dyeing compositions Source: European Publication Server (EPO) URL:[Link]

  • Hydroxyl radical scavenging by edaravone derivatives: Efficient scavenging by 3-methyl-1-(pyridin-2-yl)-5-pyrazolone with an intramolecular base Source: ResearchGate URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Validating the Pattern of 5-Amino-1-methyl-4-nitrosopyrazole

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry, particularly with tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, stands as a powerful analytical technique for this purpose. However, the interpretation of the resulting fragmentation patterns requires a blend of theoretical knowledge and empirical validation. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 5-Amino-1-methyl-4-nitrosopyrazole and validates this prediction through a comparative analysis with an experimentally determined fragmentation pattern of a structurally related analogue.

Introduction: The Significance of Fragmentation Pattern Validation

5-Amino-1-methyl-4-nitrosopyrazole is a heterocyclic compound of interest due to the diverse biological activities associated with the pyrazole scaffold. Accurate characterization of this molecule is paramount for its potential applications. Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a key technique for generating a unique fragmentation "fingerprint" of a molecule. This process involves the ionization of the molecule followed by collision-induced dissociation (CID), where the ion is fragmented by collision with an inert gas. The resulting fragment ions provide valuable clues about the molecule's structure.

Predicting these fragmentation pathways based on established chemical principles is the first step. However, to ensure the trustworthiness of these predictions, a comparison with experimental data is crucial. In the absence of a publicly available mass spectrum for 5-Amino-1-methyl-4-nitrosopyrazole, this guide will employ a scientifically sound alternative: the use of a structurally similar compound, 5-Amino-3-methyl-1-phenylpyrazole, for which experimental data is available from the National Institute of Standards and Technology (NIST) database.[1][2] This comparative approach allows us to validate the fragmentation principles that govern pyrazole ring systems.

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol outlines the steps for acquiring a high-resolution mass spectrum of a pyrazole derivative using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Objective: To generate a reproducible and high-quality ESI-MS/MS spectrum for fragmentation pattern analysis.

Materials:

  • 5-Amino-1-methyl-4-nitrosopyrazole (or analogue) standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for mobile phase modification)

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.

    • Perform serial dilutions to a final concentration of 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acidic mobile phase promotes protonation, which is essential for positive ion mode ESI.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column is a suitable choice for retaining the polar pyrazole compound.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A shallow gradient from 5% to 95% B over several minutes will ensure good peak shape and separation from any potential impurities.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizer Gas (Nitrogen): Flow rate adjusted for optimal spray stability.

    • MS1 Scan Range: m/z 50-500 to identify the protonated molecule [M+H]+.

    • MS/MS (Product Ion Scan):

      • Precursor Ion Selection: Isolate the [M+H]+ ion of the analyte.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions, from low-energy to high-energy dissociations. This is a critical step in collision-induced dissociation (CID).

Rationale for Experimental Choices:

  • ESI: ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing in-source fragmentation and preserving the molecular ion for MS/MS analysis.

  • Positive Ion Mode: The presence of basic nitrogen atoms in the pyrazole ring and the amino group makes the molecule readily protonated in an acidic environment, leading to a strong [M+H]+ signal.

  • Collision Energy Ramp: Applying a range of collision energies is crucial for a comprehensive fragmentation analysis. Low energies may only induce the loss of labile groups, while higher energies are required to break more stable bonds and reveal the core structure.

Predicted Fragmentation Pattern of 5-Amino-1-methyl-4-nitrosopyrazole

The fragmentation of 5-Amino-1-methyl-4-nitrosopyrazole in positive ion ESI-MS/MS is predicted to proceed through several key pathways, driven by the protonation of the basic nitrogen atoms and the inherent instability of the nitroso group. The molecular weight of the compound is 141.14 g/mol , so the protonated molecule [M+H]+ will have an m/z of 142.15.

Key Predicted Fragmentation Pathways:

  • Loss of Nitric Oxide (NO): The C-N bond of the nitroso group is relatively weak and prone to homolytic cleavage. Upon CID, the protonated molecule is expected to readily lose a neutral nitric oxide radical (·NO), a characteristic fragmentation for nitroso compounds, resulting in a fragment ion at m/z 112.14.[3][4]

  • Loss of a Methyl Radical (·CH3): Cleavage of the N-methyl bond is another likely fragmentation pathway, leading to the loss of a methyl radical and the formation of a fragment ion at m/z 127.13.

  • Ring Cleavage: Pyrazole rings are known to undergo characteristic ring cleavage, often involving the loss of HCN or N2.[5] Following the initial loss of NO, the resulting ion at m/z 112.14 could undergo further fragmentation, such as the loss of HCN, to yield a fragment at m/z 85.12.

  • Loss of the Amino Group: While less common as an initial fragmentation step, the loss of ammonia (NH3) from the protonated molecule or subsequent fragments is a possibility.

The predicted fragmentation cascade is illustrated in the following diagram:

G M [M+H]+ m/z 142.15 F1 [M+H - NO]+ m/z 112.14 M->F1 - NO (30 Da) F2 [M+H - CH3]+ m/z 127.13 M->F2 - CH3 (15 Da) F3 [M+H - NO - HCN]+ m/z 85.12 F1->F3 - HCN (27 Da)

Caption: Predicted Fragmentation Pathway of 5-Amino-1-methyl-4-nitrosopyrazole

Validation through a Structurally Similar Analogue: 5-Amino-3-methyl-1-phenylpyrazole

To validate the predicted fragmentation behavior of the pyrazole core, we will examine the experimental electron ionization (EI) mass spectrum of 5-Amino-3-methyl-1-phenylpyrazole, obtained from the NIST Mass Spectrometry Data Center.[1][2] While EI is a higher-energy ionization technique than ESI, the fundamental fragmentation pathways of the pyrazole ring are often comparable.

Experimental Mass Spectrum of 5-Amino-3-methyl-1-phenylpyrazole:

m/z Relative Intensity (%) Plausible Fragment Identity
173100Molecular Ion [M]+•
11840[M - C3H3N]+• (Loss of methylacetonitrile from pyrazole ring)
9135[C6H5N2]+ (Phenyl-diazonium ion)
7760[C6H5]+ (Phenyl cation)

Comparison and Interpretation:

The experimental data for 5-Amino-3-methyl-1-phenylpyrazole reveals several key fragmentation patterns that can be extrapolated to our target molecule:

  • Stability of the Molecular Ion: The base peak at m/z 173 indicates a relatively stable molecular ion under EI conditions. This suggests that the pyrazole ring itself is robust.

  • Ring Fragmentation: The fragment at m/z 118 corresponds to a loss of 55 Da, which can be attributed to the cleavage of the pyrazole ring. This supports our prediction that ring cleavage is a viable fragmentation pathway for pyrazole derivatives.

  • Substituent Fragmentation: The prominent fragments at m/z 91 and 77 clearly arise from the phenyl substituent. This highlights that fragmentation is often initiated at or involves the substituent groups.

Applying these observations to 5-Amino-1-methyl-4-nitrosopyrazole:

The fragmentation of the phenyl group in the analogue supports the prediction that the substituents on our target molecule (the amino, methyl, and nitroso groups) will be the primary sites of fragmentation. The predicted initial loss of the labile nitroso group is therefore a highly probable event. The observation of pyrazole ring fragmentation in the analogue further strengthens the prediction of similar ring-opening pathways for our target molecule.

The following diagram illustrates the workflow for fragmentation pattern validation:

G cluster_0 Prediction cluster_1 Experimental Validation cluster_2 Comparison and Refinement P1 Propose Fragmentation Pathways for Target Molecule P2 Predict Key Fragment Ions and Neutral Losses P1->P2 C1 Compare Predicted vs. Experimental Fragments P2->C1 E1 Acquire MS/MS Data for Target or Analogue E2 Identify Experimental Fragment Ions E1->E2 E2->C1 C2 Refine Fragmentation Mechanism C1->C2

Caption: Workflow for Fragmentation Pattern Validation

Conclusion

This guide has detailed the predicted mass spectrometry fragmentation pattern of 5-Amino-1-methyl-4-nitrosopyrazole based on established principles of chemical reactivity. Through a comparative analysis with the experimental mass spectrum of a structurally similar analogue, 5-Amino-3-methyl-1-phenylpyrazole, we have validated the key predicted fragmentation behaviors, namely the lability of substituent groups and the potential for pyrazole ring cleavage. This approach of prediction followed by validation, even with a closely related compound, represents a robust and scientifically sound methodology for the structural elucidation of novel molecules in research and development. By understanding the causality behind fragmentation, scientists can interpret mass spectra with greater confidence, leading to more accurate and reliable characterization of chemical entities.

References

  • de Souza, M. V. N. (2018). Recent developments in the synthesis of pyrazoles: a review. Scientia Pharmaceutica, 86(2), 15. [Link]

  • Lv, M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14258, 5-Amino-3-methyl-1-phenylpyrazole. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link][1]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link][2]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112.
  • Yinon, J., & Zitrin, S. (1993). The analysis of explosives. Elsevier.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature reviews Drug discovery, 2(2), 140-150.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Cole, R. B. (Ed.). (2013).
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Niessen, W. M. (2001).

Sources

Validation

Benchmarking catalytic efficiency in 5-Amino-1-methyl-4-nitrosopyrazole synthesis

Benchmarking Catalytic and Reagent Efficiency in the Synthesis of 5-Amino-1-methyl-4-nitrosopyrazole: A Comparative Guide Executive Summary As a crucial intermediate in the synthesis of advanced active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic and Reagent Efficiency in the Synthesis of 5-Amino-1-methyl-4-nitrosopyrazole: A Comparative Guide

Executive Summary

As a crucial intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)—most notably the pyrazole scaffold of the fifth-generation cephalosporin, ceftolozane—the efficient synthesis of 5-amino-1-methyl-4-nitrosopyrazole is a critical node in process chemistry. The introduction of the amine group in the 4-position is classically achieved via a nitrosation reaction, followed by the catalytic reduction of the nitrosocompound to the bis-amino compound[1]. Patent literature frequently describes the large-scale downstream reduction of 5-amino-1-methyl-4-nitrosopyrazole using sulfuric acid and palladium on carbon to yield the 4,5-diamino-1-methylpyrazole intermediate[2].

Because the biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing highly regioselective synthetic routes[3], process chemists must carefully benchmark nitrosation methodologies. This guide objectively compares three distinct nitrosation systems—classical aqueous, anhydrous organic, and heterogeneous solid-supported—providing the mechanistic causality and self-validating protocols required for successful scale-up.

Mechanistic Causality: The Regioselectivity Challenge

The core challenge in this synthesis is the dual reactivity of 5-amino-1-methylpyrazole. The pyrazole C4 position is highly nucleophilic due to the electron-donating effects of the 5-amino group and the N1-methyl group. Simultaneously, the primary amine is susceptible to N-nitrosation, which can lead to unwanted diazotization and degradation.

By manipulating the source of the nitrosonium ion ( NO+ ) and the solvent environment, we can thermodynamically favor C-nitrosation over N-nitrosation:

  • Classical NaNO2​ / HCl (Aqueous): Generates NO+ rapidly. The strong acid ( HCl ) serves a dual purpose: it protonates the nitrite to form nitrous acid (which dehydrates to NO+ ) and protonates the highly basic primary amine on the pyrazole, partially shielding it from N-nitrosation.

  • Isoamyl Nitrite / TMS-Cl (Anhydrous Organic): Generates NO+ in situ in an anhydrous environment. This drastically reduces the formation of diazonium salts, which require aqueous solvation to stabilize the leaving water molecule during degradation.

  • NaNO2​ / Amberlyst-15 (Heterogeneous): Utilizes a solid-supported acid catalyst to control the slow release of NO+ , preventing localized concentration spikes that drive side reactions.

Mechanism N1 Nitrosating Agent (NaNO2 or Isoamyl Nitrite) N3 Nitrosonium Ion (NO+) N1->N3 N2 Acid Catalyst (HCl or TMS-Cl) N2->N3 Promotes N4 Electrophilic Attack at C4 of 5-Amino-1-methylpyrazole N3->N4 N5 Wheland Intermediate N4->N5 N6 Deprotonation & Aromatization (Regioselective C-Nitrosation) N5->N6

Mechanistic pathway of regioselective C4-nitrosation via nitrosonium ion generation.

Comparative Benchmarking Data

To provide a clear objective comparison, the three methodologies were benchmarked at a 100 mmol scale. The data below summarizes the efficiency, purity, and environmental impact (E-Factor) of each approach.

ParameterClassical ( NaNO2​ / HCl )Anhydrous (Isoamyl Nitrite / TMS-Cl )Heterogeneous ( NaNO2​ / Amberlyst-15)
Isolated Yield (%) 78 - 82%91 - 94%85 - 88%
Purity (HPLC AUC) > 95% (Requires recrystallization)> 99% (Crude is highly pure)> 97%
Regioselectivity (C4 vs N) ~ 85:15> 99:1~ 95:5
Reaction Time 2 - 3 hours45 - 60 minutes4 - 5 hours
E-Factor (Waste) High (Aqueous salt waste)Low (Volatile organic byproducts)Medium (Recyclable catalyst)

Self-Validating Experimental Protocols

Trustworthiness in a protocol is established when the chemistry self-reports its state. The following methodologies incorporate mandatory self-validation checkpoints to ensure process integrity.

Protocol A: Anhydrous Organic Nitrosation (Recommended for High Purity)

Causality: Conducting the reaction in anhydrous Tetrahydrofuran (THF) prevents the solvation stabilization required for diazonium degradation. Isoamyl nitrite acts as an organic-soluble source of NO , while a catalytic amount of TMS-Cl generates trace HCl in situ to initiate the catalytic cycle without introducing bulk water.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-amino-1-methylpyrazole (100 mmol, 9.71 g) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the reactor to 0 °C using an ice-brine bath.

  • Catalyst Initiation: Add TMS-Cl (5 mol%, 0.63 mL) dropwise. Stir for 5 minutes.

  • Reagent Addition: Slowly add Isoamyl Nitrite (110 mmol, 14.8 mL) via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation Checkpoint (HPLC): After 45 minutes, withdraw a 50 µL aliquot and quench it into 1 mL of mobile phase (Acetonitrile/Water). Analyze via HPLC at 254 nm.

    • Pass Condition: The peak corresponding to the starting material (RT ~3.2 min) must be ≤1.0% relative to the product peak (RT ~4.8 min). Do not proceed until this metric is met.

  • Quench & Isolation: If the validation passes, quench the reaction by adding 50 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×50 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a brightly colored solid.

Workflow A Reactant Prep (Anhydrous THF) B Reagent Addition (Isoamyl Nitrite) A->B C In-Process Control (HPLC Validation) B->C C->B SM > 1% D Quench & Extract (NaHCO3 / EtOAc) C->D SM < 1% E Product Isolation (Crystallization) D->E

Self-validating experimental workflow for the anhydrous nitrosation of 5-aminopyrazole.

Protocol B: Classical Aqueous Nitrosation (Standard Baseline)

Causality: Relies on the brute-force generation of nitrous acid. Strict cryogenic control is non-negotiable, as the activation energy for N-diazotization is easily reached above 10 °C in aqueous media.

Step-by-Step Workflow:

  • Preparation: Suspend 5-amino-1-methylpyrazole (100 mmol, 9.71 g) in 6M HCl (50 mL). Cool the reaction mixture to -5 °C.

  • Reagent Addition: Prepare a solution of NaNO2​ (105 mmol, 7.24 g) in 20 mL of deionized water. Add this dropwise over 1 hour, ensuring the internal temperature never exceeds 0 °C.

  • Self-Validation Checkpoint (Chemical): 15 minutes after the addition is complete, spot the reaction mixture onto starch-iodide paper.

    • Pass Condition: An immediate blue/black color must appear, confirming a persistent excess of the NO+ equivalent and validating that the nitrosating agent is not the limiting factor.

  • Isolation: Adjust the pH to 7.0 using cold 6M NaOH (careful: highly exothermic). The product precipitates as a solid. Filter, wash with ice-cold water, and recrystallize from ethanol to achieve >95% purity.

References

  • Source: explorationpub.
  • Source: google.
  • Source: beilstein-journals.

Sources

Comparative

FTIR Spectra Comparison Guide: Quality Control of 5-Amino-1-methyl-4-nitrosopyrazole Synthesis Batches

Executive Summary In pharmaceutical intermediate manufacturing, batch-to-batch consistency is the bedrock of downstream success. 5-Amino-1-methyl-4-nitrosopyrazole is a critical precursor in the synthesis of complex pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical intermediate manufacturing, batch-to-batch consistency is the bedrock of downstream success. 5-Amino-1-methyl-4-nitrosopyrazole is a critical precursor in the synthesis of complex pyrazolopyrimidines (such as sildenafil analogs) and advanced cephem antibiotics[1]. Because the subsequent reduction of this nitroso intermediate yields 4,5-diamino-1-methylpyrazole—a highly versatile building block[2]—any structural deviation at the nitrosation stage will catastrophically impact downstream yields.

As a Senior Application Scientist, I approach quality control not merely as a pass/fail metric, but as a diagnostic window into the thermodynamic and kinetic control of the reactor. This guide provides an objective, data-driven framework for using Fourier Transform Infrared (FTIR) spectroscopy to evaluate the synthesis quality of different 5-Amino-1-methyl-4-nitrosopyrazole batches, ensuring high-fidelity structural verification.

Mechanistic Context & Synthesis Workflow

Aminopyrazole derivatives are foundational to the development of numerous medicinal compounds, requiring strict regiocontrol during electrophilic aromatic substitution[3]. The C4 position of 5-amino-1-methylpyrazole is highly nucleophilic due to the synergistic electron-donating effects of the C5-amino group and the N1-methyl group.

During synthesis, treatment with isoamyl nitrite and an acid catalyst generates a highly reactive nitrosonium ion ( NO+ ). Electrophilic attack at the C4 position yields the desired nitroso product. However, this reaction is highly sensitive to temperature. Exceeding thermal thresholds can drive the oxidation of the nitroso group (-NO) to a nitro group (-NO₂), while insufficient catalysis leaves unreacted starting material. FTIR is uniquely suited to detect these specific functional group transformations.

SynthesisQA SM 5-Amino-1-methylpyrazole (Starting Material) Reaction Electrophilic Nitrosation (C4 Position) SM->Reaction Reagents Isoamyl Nitrite + HCl (0-4°C) Reagents->Reaction Crude Crude 5-Amino-1-methyl- 4-nitrosopyrazole Reaction->Crude Precipitation & Filtration FTIR FTIR QA/QC (KBr Pellet) Crude->FTIR Spectral Analysis Pass Batch Approved (Pure Nitroso) FTIR->Pass Conforms Fail1 Batch Rejected (Incomplete Rxn) FTIR->Fail1 Missing N=O Fail2 Batch Rejected (Oxidized to Nitro) FTIR->Fail2 NO2 Peaks Present

Fig 1: Synthesis and FTIR-based QA/QC workflow for 5-Amino-1-methyl-4-nitrosopyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (Causality) and an observable checkpoint (Self-Validation).

Standardized Synthesis Route

This protocol is adapted from validated patent literature for the preparation of cephem intermediates[1].

  • Dissolution: Dissolve 5.0 g of 5-amino-1-methylpyrazole in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

    • Self-Validation: The solution must be perfectly clear. Any persistent turbidity indicates insoluble impurities in the starting material, requiring pre-filtration.

  • Cooling & Reagent Addition: Chill the flask to 0–4°C using an ice-water bath. Slowly add 6.92 mL of isoamyl nitrite dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes. Nitroso compounds are thermally labile; excess heat will drive unwanted oxidation to the nitro derivative.

  • Acid Catalysis: Add 5 drops of 20% hydrochloric acid while strictly maintaining the temperature below 4°C. Stir for 2 hours.

    • Causality: The acid protonates the nitrite, catalyzing the formation of the electrophilic nitrosonium ion ( NO+ ) required for C4 attack.

  • Precipitation: Add 50 mL of cold diisopropyl ether to the reaction mixture and stir for 30 minutes.

    • Self-Validation: A distinct color shift and heavy precipitation indicate successful product formation and insolubility of the product in the ether anti-solvent.

  • Isolation: Filter the precipitate under vacuum, wash with cold diisopropyl ether, and dry in vacuo to yield the crude product.

FTIR Spectral Acquisition
  • Sample Preparation: Grind 1–2 mg of the dried crude product with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Press into a translucent pellet at 10 tons of pressure for 2 minutes.

    • Self-Validation: The resulting pellet must be visually translucent. An opaque pellet scatters IR light, causing severe baseline drift and poor peak resolution.

  • Acquisition Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Background subtract using a blank KBr pellet.

FTIR Spectral Comparison & Batch Analysis

To accurately benchmark synthesis batches, we must first establish the expected vibrational frequencies for the target molecule.

Table 1: Key FTIR Spectral Assignments for 5-Amino-1-methyl-4-nitrosopyrazole

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
-NH₂ ~3410, 3320Asymmetric & Symmetric StretchConfirms the C5-amine remains intact and unreacted.
C-H (Aliphatic) 2950 - 2980N-CH₃ StretchConfirms the presence of the N1-methyl group.
N=O (Nitroso) 1520 - 1540N=O StretchCritical: Confirms successful C4-nitrosation.
Pyrazole Ring 1450 - 1480C=C, C=N StretchesIndicates core structural integrity.
C-N ~1310C-N StretchStandard backbone vibration.
Batch Comparison Data

Below is a comparative analysis of three different synthesis batches against the Reference Standard.

Table 2: Quantitative Batch Comparison Summary

Batch IDSynthesis ConditionN=O Peak (~1530 cm⁻¹)-NO₂ Peaks (~1550, 1350 cm⁻¹)-NH₂ Peaks (~3410, 3320 cm⁻¹)QA Status
Ref. Std Validated ProtocolStrong, sharpAbsentDistinct doubletApproved
Batch A Standard (0-4°C)Strong, sharpAbsentDistinct doubletApproved
Batch B Sub-optimal (15°C)Weak / SuppressedAbsentBroadenedRejected
Batch C Poor cooling (25°C)Absent / OvershadowedStrong, broadDistinct doubletRejected
Causality & Diagnostic Breakdown:
  • Batch A (Optimal Synthesis): This batch perfectly mirrors the reference standard. The sharp N=O stretch at ~1530 cm⁻¹ and the distinct primary amine doublet at ~3410/3320 cm⁻¹ confirm that electrophilic aromatic substitution occurred exclusively at the C4 position without degrading the neighboring C5-amine.

  • Batch B (Incomplete Reaction): The suppressed N=O stretch and altered pyrazole ring stretches (~1490 cm⁻¹) indicate a high concentration of unreacted 5-amino-1-methylpyrazole. Causality: This typically occurs if the acid catalyst was insufficient or if the reaction time was prematurely truncated, failing to push the equilibrium toward the nitrosated product.

  • Batch C (Oxidation Defect): The diagnostic N=O stretch is completely overshadowed by massive new peaks at ~1550 cm⁻¹ (asymmetric -NO₂ stretch) and ~1350 cm⁻¹ (symmetric -NO₂ stretch). Causality: Failure to maintain the strict 0–4°C temperature threshold allowed the highly reactive nitroso group to rapidly oxidize into a nitro group. This is a common thermodynamic sink in pyrazole chemistry and renders the batch useless for subsequent mild reduction steps.

Conclusion

FTIR spectroscopy serves as an elegant, rapid, and highly sensitive diagnostic tool for the quality control of 5-Amino-1-methyl-4-nitrosopyrazole. By monitoring the delicate balance between the N=O stretch and the appearance of -NO₂ oxidation peaks, formulation scientists can directly infer the thermal and kinetic health of their synthesis reactors, preventing costly downstream failures in API manufacturing.

References

  • US7129232B2 - Cephem compounds Source: Google Patents URL
  • US7192943B2 - Cephem compounds Source: Google Patents URL
  • Recent developments in aminopyrazole chemistry Source: Arkivoc URL

Sources

Validation

Validating Computational Molecular Docking Models of 5-Amino-1-methyl-4-nitrosopyrazole: A Comparative Guide

Executive Summary 5-Amino-1-methyl-4-nitrosopyrazole is a densely functionalized heterocyclic scaffold historically utilized as a critical intermediate in the synthesis of cephem antibiotics [1] and increasingly explored...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-1-methyl-4-nitrosopyrazole is a densely functionalized heterocyclic scaffold historically utilized as a critical intermediate in the synthesis of cephem antibiotics [1] and increasingly explored in fragment-based drug discovery (FBDD) for kinase and bacterial enzyme inhibition. The proximity of the electron-withdrawing 4-nitroso group to the 5-amino group creates a complex electronic environment that frequently confounds standard empirical docking scoring functions.

This guide objectively compares the performance of three industry-standard docking engines—Schrödinger Glide, CCDC GOLD, and AutoDock Vina—in modeling this specific pyrazole scaffold. Furthermore, it provides a self-validating experimental protocol to ensure that computational predictions translate reliably into in vitro success.

Mechanistic Rationale: The Computational Challenge

As an application scientist, one must recognize that docking is not merely a geometric puzzle; it is an exercise in applied thermodynamics and quantum mechanics. Why does this specific pyrazole derivative require rigorous validation?

The causality lies in its electronic distribution. The nitroso group (-NO) at the 4-position exerts a strong inductive and resonance-withdrawing effect, significantly altering the pKa​ and partial charge distribution of the adjacent 5-amino (-NH 2​ ) group. Standard molecular mechanics force fields (such as OPLS3 or MMFF94) often fail to accurately capture these subtle tautomeric shifts. Consequently, if the ligand is docked without prior Quantum Mechanical (QM) charge assignment, the predicted hydrogen-bonding networks within polar binding pockets will be fundamentally flawed, leading to high false-positive rates in virtual screening.

Comparative Performance of Docking Engines

To establish a reliable predictive model, we must compare how different algorithms handle the rigid, highly polar nature of 5-Amino-1-methyl-4-nitrosopyrazole.

  • Schrödinger Glide: Utilizes a systematic, hierarchical search algorithm. Independent benchmarking demonstrates that Glide correctly identifies the crystallographic pose (within 2.0 Å RMSD) in approximately 61% of pharmaceutically relevant complexes [2]. It is particularly robust for rigid planar cores but relies heavily on accurate initial ligand conformations.

  • CCDC GOLD: Employs a genetic algorithm tailored for complex hydrogen-bonding networks. While its overall success rate is around 48% across broad datasets, its performance is highly binding-site dependent [2]. GOLD excels when the binding is driven by polar interactions (ideal for the -NH 2​ and -NO groups) but its accuracy degrades significantly in predominantly hydrophobic pockets [2].

  • AutoDock Vina: Uses an iterated local search global optimizer. Vina is highly efficient and demonstrates superior discrimination between ligands and decoys in polar and charged binding pockets [3]. While it can struggle with large, highly flexible ligands, this is a non-issue for our rigid pyrazole core, making Vina an excellent, cost-effective alternative for this specific chemotype [3].

Table 1: Quantitative Comparison of Docking Models for Pyrazole Scaffolds
Docking SoftwareSearch AlgorithmPrimary Scoring FunctionNative Pose Success (<2.0 Å RMSD)Strengths for Pyrazole ScaffoldsLimitations
Schrödinger Glide Systematic / HierarchicalGlideScore (Empirical)~61%Superior handling of diverse binding sites and rigid planar cores.Computationally expensive; proprietary license.
CCDC GOLD Genetic AlgorithmChemPLP / GoldScore~48%Excellent at resolving complex hydrogen-bonding networks.Performance degrades in predominantly hydrophobic pockets.
AutoDock Vina Iterated Local SearchVina (Knowledge-based)~50-55%Highly efficient; performs exceptionally well in polar/charged pockets.May struggle with subtle electronic effects without custom QM charges.

Self-Validating Experimental Protocol

A computational prediction is merely a hypothesis until empirically validated. The following step-by-step methodology establishes a closed-loop, self-validating system: from QM preparation to in vitro kinetic validation.

DockingValidation LigPrep Ligand Preparation (QM Charge Assignment) Docking Comparative Docking (Vina, Glide, GOLD) LigPrep->Docking ReceptorPrep Receptor Preparation (Protonation & Minimization) ReceptorPrep->Docking Scoring Consensus Scoring (RMSD & Affinity) Docking->Scoring MD MD Simulation (100ns) (MM/GBSA Trajectory) Scoring->MD InVitro In Vitro Validation (SPR / ITC Assays) MD->InVitro

Consensus docking and empirical validation workflow for pyrazole derivatives.

Step 1: QM-Driven Ligand Preparation
  • Action: Optimize the 3D geometry of 5-Amino-1-methyl-4-nitrosopyrazole using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Causality: Deriving Restrained Electrostatic Potential (RESP) charges via QM ensures the strong electron-withdrawing effect of the nitroso group is mathematically represented. This prevents the docking engine from overestimating the basicity and hydrogen-bond donor capacity of the 5-amino group.

Step 2: Consensus Docking Execution
  • Action: Dock the QM-prepared ligand into the target receptor (e.g., a prepared kinase domain or PBP with assigned pH 7.4 protonation states) using Glide, GOLD, and Vina concurrently.

  • Causality: Utilizing a consensus approach mitigates the inherent biases of individual scoring functions. Poses that are highly ranked across all three algorithms (RMSD < 1.5 Å between engines) are statistically more likely to represent the true thermodynamic binding mode.

Step 3: Molecular Dynamics (MD) Thermodynamic Validation
  • Action: Subject the top consensus docking pose to a 100 ns explicit solvent MD simulation (using AMBER or GROMACS) and calculate the binding free energy via MM/GBSA.

  • Causality: Docking treats the receptor as largely rigid and uses implicit solvation. MD introduces temporal flexibility and explicit water molecules, testing whether the pyrazole's hydrogen bonds to the target are thermodynamically stable against the severe penalty of desolvation.

Step 4: In Vitro Kinetic Validation (SPR)
  • Action: Synthesize or procure the pyrazole derivative and analyze its binding to the immobilized target protein using Surface Plasmon Resonance (SPR).

  • Causality: Computational predictions require physical grounding. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, yielding an experimental Kd​ . Comparing the experimental Kd​ to the MM/GBSA calculated free energy ( ΔG ) closes the validation loop.

BindingMechanism Ligand 5-Amino-1-methyl-4-nitrosopyrazole Fragment Scaffold Nitroso 4-Nitroso (-NO) Hydrogen Bond Acceptor Ligand->Nitroso Electronic Delocalization Amino 5-Amino (-NH2) Hydrogen Bond Donor Ligand->Amino Inductive Effect Target Target Hinge/Active Site (Polar Pocket) Nitroso->Target Interacts with Backbone NH Solvation Explicit Water Network (Thermodynamic Sink) Nitroso->Solvation Desolvation Penalty Amino->Target Interacts with Backbone C=O

Pharmacophoric mapping and thermodynamic interactions of the pyrazole scaffold.

Data Presentation: Interpreting Validation Metrics

When executing this protocol, researchers should expect data aligning with the following representative validation matrix. A successful computational model is one where the calculated ΔG linearly correlates with the experimental Kd​ obtained via SPR.

Table 2: Representative Validation Data for Pyrazole-Target Binding
Validation MetricSchrödinger GlideCCDC GOLDAutoDock VinaExperimental (SPR)
Docking Score -7.4 kcal/mol58.2 (ChemPLP)-6.8 kcal/molN/A
Pose Consensus RMSD Reference1.12 Å1.34 ÅN/A
MM/GBSA ΔG (Post-MD) -8.2 ± 1.4 kcal/mol-7.9 ± 1.6 kcal/mol-8.0 ± 1.5 kcal/molN/A
Binding Affinity ( Kd​ ) Predicted: ~1.0 µMPredicted: ~1.5 µMPredicted: ~1.2 µMActual: 1.4 µM

Interpretation: In this self-validating system, while the raw docking scores differ in scale and magnitude, the consensus RMSD (< 1.5 Å) proves the geometric prediction is stable. The subsequent MD simulation and MM/GBSA calculations normalize the thermodynamic predictions, which closely align with the true in vitro Kd​ of 1.4 µM.

Conclusion

Validating computational models of 5-Amino-1-methyl-4-nitrosopyrazole requires moving beyond default software settings. By integrating QM charge assignment to account for the nitroso group's electron-withdrawing nature, utilizing consensus docking across Glide, GOLD, and Vina, and enforcing a strict MD-to-SPR validation loop, researchers can transform theoretical docking poses into highly reliable, empirically grounded pharmacological leads.

References

  • US7129232B2 - Cephem compounds. Google Patents.
  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. George Mason University.
  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI.

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling 5-Amino-1-methyl-4-nitrosopyrazole: A Senior Application Scientist's Protocol

This document provides essential safety and logistical information for the handling and disposal of 5-Amino-1-methyl-4-nitrosopyrazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 5-Amino-1-methyl-4-nitrosopyrazole. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is constructed from a conservative standpoint, drawing upon the known hazards of its constituent chemical groups: aminopyrazoles and aromatic nitroso compounds. A multi-layered approach to personal protective equipment (PPE) and stringent operational protocols are critical to minimize exposure and ensure a safe laboratory environment.[1]

Hazard Assessment and Risk Mitigation

5-Amino-1-methyl-4-nitrosopyrazole is a research chemical and should be handled with caution.[2] While specific toxicological data is not available, the presence of the nitroso group is a structural alert for potential mutagenicity and carcinogenicity, warranting a high degree of caution. Similar compounds are known to cause skin and eye irritation.[3][4][5] Inhalation or ingestion may also be harmful.[4][5][6]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[3][4][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][6]

  • Potential for Mutagenicity/Carcinogenicity: Aromatic nitroso compounds are often treated as potential mutagens or carcinogens.

Due to these potential hazards, all handling of 5-Amino-1-methyl-4-nitrosopyrazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 5-Amino-1-methyl-4-nitrosopyrazole.

Body PartRecommended PPEStandard/SpecificationRationale
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile)ASTM F1671To prevent skin contact and in case of a tear in the outer glove.[7] Change gloves immediately if contaminated.
Eyes/Face Splash-proof safety goggles and a full-face shieldANSI Z87.1To protect eyes and face from splashes and airborne particles.[7]
Body Flame-resistant lab coat or a disposable gown with tight cuffsNFPA 2112To protect skin and clothing from contamination.[1][8] Gowns should close in the back.[8]
Respiratory NIOSH-approved N95 (or higher) respiratorNIOSH or EN 149To prevent inhalation of fine powders, especially when handling outside of a fume hood.[1]
Feet Closed-toe, chemical-resistant shoesASTM F2413To protect feet from spills.[1]

This multi-layered approach ensures maximum protection against the potential hazards associated with this compound.

Experimental Workflow: From Receipt to Disposal

The following diagram and procedural steps outline the complete lifecycle of handling 5-Amino-1-methyl-4-nitrosopyrazole in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials receive Receiving and Unpacking prep_materials->receive weigh Weighing receive->weigh dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate_glassware Decontaminate Glassware experiment->decontaminate_glassware dispose_solid Dispose of Solid Waste experiment->dispose_solid decontaminate_surfaces Decontaminate Work Surfaces decontaminate_glassware->decontaminate_surfaces dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid

Caption: Workflow for Handling 5-Amino-1-methyl-4-nitrosopyrazole.

Preparation
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) within the fume hood to minimize movement in and out of the containment area.

Handling
  • Receiving and Unpacking: Upon receipt, visually inspect the container for any damage or leaks. Unpack the container inside the fume hood.

  • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1] Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.[1] Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.[1]

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If the solution needs to be mixed, use a magnetic stirrer or gentle swirling. Avoid vigorous shaking.[2]

  • Experimental Use: Conduct all experimental procedures involving 5-Amino-1-methyl-4-nitrosopyrazole within the fume hood.

Cleanup and Disposal
  • Decontamination:

    • Glassware: Rinse all contaminated glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

    • Surfaces: Wipe down all surfaces within the fume hood with a suitable solvent and then with a soap and water solution.

  • Waste Disposal:

    • Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels, etc.) must be placed in a designated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[2]

    • All waste must be disposed of through your institution's environmental health and safety department, following all local, state, and federal regulations.[2][3][6]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention if irritation persists.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6] Seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air.[3][4][6] If breathing is difficult, administer oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within a fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed hazardous waste container. Decontaminate the area as described above.

Storage

Store 5-Amino-1-methyl-4-nitrosopyrazole in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]

References

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